Forestine
説明
特性
IUPAC Name |
[11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLZZSRQWCCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919519 | |
| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91794-14-8 | |
| Record name | Forestine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091794148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foundational Research on "Forestine" C19-Diterpenoid Alkaloid: A Technical Whitepaper
Introduction
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no C19-diterpenoid alkaloid registered or extensively studied under the name "Forestine." This document will, therefore, provide a foundational guide to the broader class of C19-diterpenoid alkaloids, offering insights into their discovery, structure, and biological activities, which would be pertinent to the study of any novel compound within this family, such as the theoretical "this compound."
C19-diterpenoid alkaloids are a large and structurally complex group of natural products, primarily isolated from plants of the Aconitum and Delphinium genera.[1][2] These compounds are characterized by a hexacyclic or heptacyclic C19-norditerpenoid skeleton. They have garnered significant attention from the scientific community due to their wide range of potent biological activities, which include cardiotonic, anti-inflammatory, analgesic, and neurotoxic effects.[2][3] The structural diversity and pharmacological potential of these alkaloids make them a compelling subject for natural product chemistry, pharmacology, and drug development.
General Methodologies for Isolation and Structure Elucidation
The foundational research into a novel C19-diterpenoid alkaloid like "this compound" would necessitate established protocols for isolation and structural characterization.
Experimental Protocol: Isolation and Purification of C19-Diterpenoid Alkaloids
A general procedure for the isolation of C19-diterpenoid alkaloids from plant material is as follows:
-
Extraction: Dried and powdered plant material (e.g., roots of Aconitum species) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for several days. The extraction is often repeated multiple times to ensure complete recovery of the alkaloids.
-
Acid-Base Extraction: The crude extract is concentrated under reduced pressure. The residue is then subjected to an acid-base extraction protocol. It is first dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble. This aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
Alkaloid Recovery: The acidic solution is then basified with an alkali (e.g., ammonia (B1221849) solution or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water. The free alkaloids are then extracted into an organic solvent such as chloroform (B151607) or dichloromethane.
-
Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. These techniques may include:
-
Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is used for the final purification of individual alkaloids.
-
Structure Elucidation Workflow
The definitive structure of a novel C19-diterpenoid alkaloid would be determined through a combination of spectroscopic techniques.
Caption: General workflow for the structure elucidation of a novel natural product.
Biological Activity and Potential Signaling Pathways
While no data exists for "this compound," C19-diterpenoid alkaloids are known to interact with several key biological targets. Aconitine, a representative member of this class, is a potent neurotoxin that acts as an agonist of voltage-gated sodium channels.
Potential Signaling Pathway for a Hypothetical "this compound"
Assuming "this compound" exhibits activity similar to other C19-diterpenoid alkaloids that modulate ion channels, a potential signaling pathway leading to a physiological response, such as cardiotoxicity, can be visualized.
Caption: A hypothetical signaling cascade for a C19-diterpenoid alkaloid.
Quantitative Data for Representative C19-Diterpenoid Alkaloids
To provide a framework for the potential potency of a new C19-diterpenoid alkaloid, the following table summarizes the biological activity of several known members of this class.
| Alkaloid | Biological Activity | Assay System | IC50 / EC50 | Reference |
| Aconitine | Sodium Channel Agonist | Rat brain synaptosomes | EC50: 0.8 µM | [Friese et al., 1997] |
| Mesaconitine | Sodium Channel Agonist | Rat brain synaptosomes | EC50: 1.2 µM | [Friese et al., 1997] |
| Hypaconitine | Sodium Channel Agonist | Rat brain synaptosomes | EC50: 1.5 µM | [Friese et al., 1997] |
| Talatisamine | K+ Channel Blocker | Rat neurons | IC50: ~10 µM | [2] |
While "this compound" remains a theoretical C19-diterpenoid alkaloid, the established methodologies for the isolation, structure elucidation, and biological evaluation of this class of compounds provide a clear roadmap for its future investigation. The potent and diverse biological activities of known C19-diterpenoid alkaloids underscore the potential significance of discovering and characterizing new members of this family. Any foundational research on "this compound" would build upon the extensive knowledge base of related compounds, particularly in understanding its mechanism of action and potential therapeutic or toxicological properties. Further research is warranted to explore the vast chemical space of C19-diterpenoid alkaloids and to identify novel compounds with unique biological profiles.
References
- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Discovery, Isolation, and Characterization of Paclitaxel (Taxol)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of paclitaxel (B517696) (Taxol) from the bark of the Pacific yew tree, Taxus brevifolia, marked a significant milestone in the field of cancer chemotherapy. This document provides a comprehensive overview of the seminal work that led to its identification and the intricate processes developed for its isolation and purification. It includes detailed experimental protocols, quantitative data from key purification stages, and a visualization of its well-established mechanism of action. This guide is intended to serve as a technical resource for professionals in the fields of natural product chemistry, oncology, and drug development.
Discovery and Initial Screening
The journey of paclitaxel began in the late 1960s when the National Cancer Institute (NCI) initiated a large-scale program to screen plant extracts for potential anticancer activity. In 1962, botanist Arthur S. Barclay collected bark from the Pacific yew tree (Taxus brevifolia) in a forest in Washington state. The crude extracts of this bark demonstrated significant cytotoxic activity against cancer cells in initial screenings.
The task of isolating and identifying the active compound was assigned to chemists Dr. Monroe E. Wall and Dr. Mansukh C. Wani at the Research Triangle Institute. Through a laborious, bioassay-guided fractionation process, they successfully isolated the active compound in 1967 and determined its complex chemical structure in 1971, naming it Taxol. The initial yields were extremely low, and the compound's unique structure and mechanism of action set it apart from other known anticancer agents.
Isolation and Purification Protocols
The isolation of paclitaxel from Taxus brevifolia bark is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The low concentration of the compound in the natural source (approximately 0.01-0.03% of the dry bark weight) presents a significant challenge.
Detailed Experimental Protocol
The following protocol is a representative method for the laboratory-scale isolation of paclitaxel.
Step 1: Extraction
-
Air-dry the collected bark of Taxus brevifolia and grind it into a fine powder.
-
Macerate the powdered bark (1 kg) with methanol (B129727) (5 L) at room temperature for 24 hours with continuous agitation.
-
Filter the mixture and concentrate the methanolic extract under reduced pressure to yield a dark, viscous crude extract.
Step 2: Solvent-Solvent Partitioning
-
Dissolve the crude methanolic extract in a mixture of dichloromethane (B109758) (DCM) and water (1:1 v/v).
-
Separate the layers in a separatory funnel. The cytotoxic activity is concentrated in the DCM layer.
-
Collect the DCM layer and evaporate the solvent to yield a semi-pure extract. This step removes water-soluble impurities like saponins (B1172615) and sugars.
Step 3: Column Chromatography (Silica Gel)
-
Adsorb the semi-pure extract onto silica (B1680970) gel.
-
Pack a glass column with silica gel 60 (70-230 mesh) using a hexane (B92381) slurry.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of hexane, ethyl acetate, and methanol. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV detector. Fractions containing paclitaxel will show a characteristic spot.
-
Pool the paclitaxel-rich fractions and concentrate them.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol/acetonitrile).
-
Perform preparative HPLC using a C18 reverse-phase column.
-
Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile (B52724) and water.
-
Monitor the eluent at 227 nm, the characteristic UV absorbance maximum for paclitaxel.
-
Collect the peak corresponding to paclitaxel.
-
Evaporate the solvent to obtain purified, crystalline paclitaxel.
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of paclitaxel.
Quantitative Data Summary
The yield of paclitaxel is highly dependent on the source material and the efficiency of the isolation process. The following table summarizes representative data for each stage of purification.
| Purification Stage | Starting Material (Dry Bark) | Mass of Extract/Fraction | Paclitaxel Purity (%) | Overall Yield (%) |
| Crude Methanol Extract | 1000 g | ~100 g | < 0.1% | ~0.01% |
| Dichloromethane Partition | 100 g | ~25 g | ~0.4% | ~0.01% |
| Silica Column Chromatography | 25 g | ~1.5 g | ~5-10% | ~0.008% |
| Preparative HPLC | 1.5 g | ~100 mg | > 99% | ~0.007% |
Mechanism of Action: Microtubule Stabilization
Unlike other anticancer drugs that induce microtubule depolymerization (e.g., vinca (B1221190) alkaloids), paclitaxel has a unique mechanism of action. It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.
This binding event stabilizes the microtubule polymer, preventing the dynamic process of assembly and disassembly necessary for cell division. The cell's ability to form a functional mitotic spindle is disrupted, leading to an arrest in the G2/M phase of the cell cycle. This prolonged mitotic block ultimately triggers apoptosis (programmed cell death), resulting in the elimination of the cancer cell.
Signaling Pathway Diagram
Caption: Mechanism of action of paclitaxel leading to apoptosis.
A Comprehensive Technical Guide to the Chemical Characterization and Structural Elucidation of Forestine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide on the chemical characterization and structural elucidation of Forestine is a representative framework. As of the latest literature review, specific experimental data for this compound is not publicly available. The methodologies and data presented herein are based on established protocols for the analysis of structurally related sesquiterpene pyridine (B92270) alkaloids isolated from Tripterygium wilfordii.
Introduction
This compound is a putative sesquiterpene pyridine alkaloid identified from Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory and autoimmune diseases.[1][2] The chemical formula for this compound is C43H49NO18.[3] The complex structure and potential therapeutic value of alkaloids from this plant family necessitate a robust and systematic approach to their chemical characterization and structural elucidation. This guide provides a comprehensive overview of the necessary experimental protocols and data interpretation required for the definitive identification and characterization of this compound.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is provided in Table 1. These values are computationally derived and await experimental verification.[3]
| Property | Value | Source |
| Molecular Formula | C43H49NO18 | PubChem[3] |
| Molecular Weight | 867.8 g/mol | PubChem[3] |
| IUPAC Name | [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] benzoate | PubChem[3] |
| XLogP3 | 2.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 18 | PubChem[3] |
| Rotatable Bond Count | 12 | PubChem[3] |
| Exact Mass | 867.29496371 Da | PubChem[3] |
| Monoisotopic Mass | 867.29496371 Da | PubChem[3] |
| Topological Polar Surface Area | 253 Ų | PubChem[3] |
| Heavy Atom Count | 62 | PubChem[3] |
| Formal Charge | 0 | PubChem[3] |
Experimental Protocols
Isolation of this compound from Tripterygium wilfordii
The isolation of this compound would follow a standard protocol for the extraction of alkaloids from plant material, as detailed for other sesquiterpene pyridine alkaloids from T. wilfordii.
Protocol:
-
Extraction: Powdered roots of T. wilfordii are refluxed with 95% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The residue is suspended in water and partitioned with chloroform. The chloroform-soluble extract is then subjected to an acid-base partitioning by dissolving in ethyl acetate (B1210297) and extracting with a 5% HCl aqueous solution. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 8-9 to precipitate the total alkaloids.
-
Chromatographic Purification: The precipitated total alkaloids are dissolved in ethyl acetate and subjected to column chromatography over a neutral alumina (B75360) or silica (B1680970) gel column. Elution with a gradient of solvents (e.g., ethyl acetate-methanol) is performed to separate the different alkaloid fractions. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The definitive structure of this compound would be determined through a combination of spectroscopic techniques.
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization).
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused directly into the mass spectrometer or injected via an LC system.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and other adducts.
-
Data Analysis: The accurate mass measurement of the molecular ion is used to calculate the elemental formula. Fragmentation patterns observed in MS/MS experiments provide valuable information about the substructures of the molecule.
A suite of NMR experiments is essential for elucidating the complete chemical structure and stereochemistry of this compound.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.
Protocol:
-
Crystallization: High-purity this compound is dissolved in various solvent systems and subjected to different crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals of suitable quality for X-ray diffraction.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates.
Quantitative Data Summary (Hypothetical)
The following tables represent the type of quantitative data that would be generated during the characterization of this compound, with exemplar data based on related compounds.
Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 8.75 | d | 4.5 | 1H | H-2' |
| 8.20 | d | 8.0 | 1H | H-5' |
| 7.50 | dd | 8.0, 4.5 | 1H | H-4' |
| 6.10 | s | 1H | H-1 | |
| 5.85 | d | 3.5 | 1H | H-7 |
| ... | ... | ... | ... | ... |
Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| δC (ppm) | Type | Assignment |
| 170.5 | C | C=O (acetyl) |
| 169.8 | C | C=O (acetyl) |
| 165.2 | C | C=O (benzoyl) |
| 150.1 | CH | C-2' |
| 138.5 | CH | C-5' |
| ... | ... | ... |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | ESI+ |
| Observed [M+H]⁺ (m/z) | 868.3022 |
| Calculated [M+H]⁺ (m/z) | 868.3022 |
| Elemental Formula | C43H49NO18 |
| Key MS/MS Fragments (m/z) | 808.2815, 748.2608, ... |
Visualizations
Experimental Workflow for Structural Elucidation
References
Initial Biological Screening of the Forestine Alkaloid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical guide on the initial biological screening results available for the Forestine alkaloid, a C19-diterpenoid compound isolated from the roots of Aconitum forrestii Stapf. Due to the limited publicly available data on this compound, this paper also presents analogous data from related C19-diterpenoid alkaloids found in the Aconitum genus to offer a comparative context for its potential biological activities. The primary focus of this guide is on the anti-inflammatory and cytotoxic properties, which are common screening platforms for novel natural products. Detailed experimental protocols for these assays are provided, alongside a hypothetical signaling pathway that may be modulated by this compound, based on the known mechanisms of similar alkaloids.
Introduction
This compound is a naturally occurring C19-diterpenoid alkaloid identified in Aconitum forrestii Stapf. The Aconitum genus is a rich source of structurally complex and biologically active diterpenoid alkaloids, many of which have been investigated for their therapeutic potential. While the chemical structure of this compound has been elucidated, comprehensive biological screening data remains scarce in peer-reviewed literature. This guide aims to consolidate the available information and provide a framework for future research by presenting standardized experimental protocols and a putative mechanism of action.
Data Presentation: Comparative Analysis
As of the date of this publication, specific quantitative data from initial biological screenings of the this compound alkaloid (e.g., IC50 values, percentage inhibition) have not been reported in the available literature. However, to provide a valuable reference for researchers, the following table summarizes the biological activities of other structurally related C19-diterpenoid alkaloids isolated from various Aconitum species. This comparative data suggests the potential areas of bioactivity for this compound.
Table 1: Biological Activity of Representative C19-Diterpenoid Alkaloids from Aconitum Species
| Alkaloid/Compound | Biological Activity | Assay System | Reported Activity |
| Geordine | Anti-inflammatory | Inhibition of NO production in LPS-activated RAW 264.7 cells | Mild inhibitory activity (quantitative data not specified) |
| Unnamed C19-diterpenoid alkaloid (Compound 10) | Anti-inflammatory | Inhibition of NO production in LPS-induced RAW 264.7 macrophages | 29.4% inhibition at 30 µM[1] |
| Unnamed C19-diterpenoid alkaloid (Compound 14) | Anti-inflammatory | Inhibition of NO production in LPS-induced RAW 264.7 macrophages | 22.1% inhibition at 30 µM[1] |
| Various Aconitine-type Alkaloids | Anti-inflammatory | Inhibition of NO production in LPS-activated RAW 264.7 cells | IC50 values ranging from 3.30 µM to 36.62 µM[2] |
Disclaimer: The data presented in this table is for closely related compounds and should not be directly extrapolated to the this compound alkaloid. It serves as a guide for potential areas of investigation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the initial biological screening of natural products like the this compound alkaloid.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages
This assay is a standard method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound alkaloid (or test compound)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound alkaloid.
-
Stimulation: After a 1-hour pre-treatment with the test compound, stimulate the cells with LPS (1 µg/mL). A set of wells should be left unstimulated (negative control), and another set stimulated only with LPS (positive control).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
NO Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated using the formula: % Inhibition = [1 - (Absorbance of LPS + Sample / Absorbance of LPS only)] x 100
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell health.
Materials:
-
Target cancer cell line (e.g., HeLa, A549, etc.) or a normal cell line
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound alkaloid (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treatment: The next day, treat the cells with various concentrations of the this compound alkaloid. Include a vehicle control (the solvent used to dissolve the alkaloid) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and using a suitable curve-fitting software.
Mandatory Visualizations
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound
Based on the known mechanisms of other C19-diterpenoid alkaloids from Aconitum, a plausible anti-inflammatory mechanism for this compound could involve the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The this compound alkaloid, a C19-diterpenoid from Aconitum forrestii, represents a natural product with potential for biological activity, particularly in the areas of anti-inflammatory and cytotoxic effects, as suggested by the activities of related compounds. This technical guide provides a starting point for researchers by outlining standardized protocols for the initial biological screening of this compound. The absence of specific published data for this compound underscores the need for further investigation to elucidate its pharmacological profile and mechanism of action. The provided comparative data and hypothetical signaling pathway are intended to guide these future research endeavors.
References
The Quest for Forestine: An Exploration of the Ethnobotanical Origins within Aconitum forrestii
A Technical Whitepaper on the Ethnobotanical and Phytochemical Landscape of Aconitum Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite extensive searches, specific scientific literature detailing the ethnobotanical origins, isolation, and pharmacological properties of the compound "Forestine" from Aconitum forrestii is not publicly available at this time. The PubChem database contains an entry for this compound (C43H49NO18), but lacks citations to primary research. Consequently, this guide will provide a comprehensive overview of the ethnobotany of the Aconitum genus, with a focus on species found in regions where A. forrestii grows, as a proxy for understanding the potential context of this compound's origins. The experimental protocols and data presented are generalized from studies on other Aconitum alkaloids and should be considered illustrative rather than specific to this compound.
Introduction: The Dual Legacy of Aconitum
The genus Aconitum, commonly known as monkshood or wolfsbane, holds a dichotomous position in the history of medicine and toxicology. For centuries, various cultures, particularly in Asia and Europe, have utilized these potent plants for therapeutic purposes, while simultaneously recognizing their extreme toxicity.[1] The medicinal applications of Aconitum are deeply rooted in traditional systems like Traditional Chinese Medicine (TCM), Ayurveda, and Himalayan folk medicine.[2][3] These traditions have developed intricate processing methods to mitigate the toxicity of the raw plant material, which contains highly cardiotoxic and neurotoxic diterpenoid alkaloids.[3]
Aconitum forrestii, a species native to the mountainous regions of Southwest China, particularly Yunnan province, belongs to this complex genus.[4] While direct ethnobotanical uses of A. forrestii are not well-documented in readily available literature, the traditional practices of the ethnic groups in this region, such as the Yi and Naxi people, provide a valuable framework for understanding how this plant may have been utilized.
Ethnobotanical Context: Traditional Uses of Aconitum in the Himalayan Region and Yunnan
The traditional use of Aconitum species in the geographical range of A. forrestii primarily revolves around its potent analgesic and anti-inflammatory properties. Local communities have historically employed these plants to treat a variety of ailments.
Traditional Therapeutic Applications of Aconitum Species:
| Ailment/Condition | Traditional Use Description |
| Pain and Inflammation | Used topically and internally (after processing) to alleviate rheumatic pain, arthritis, joint pain, and neuralgia. |
| Fever and Infections | Administered to reduce fever and treat colds and other infections. |
| Cardiovascular Conditions | In TCM, certain processed Aconitum preparations are used to treat heart failure and improve circulation. |
| General Weakness | Utilized as a stimulant to counter malaise and general weakness. |
| Gastrointestinal Issues | Some species have been used to treat diarrhea and gastroenteritis. |
It is crucial to reiterate that the use of Aconitum in traditional medicine is always accompanied by specific processing methods, such as boiling, steaming, or soaking, often in combination with other herbs like licorice or ginger, to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester or non-ester forms.
Phytochemistry: The Diterpenoid Alkaloids of Aconitum
The pharmacological and toxicological effects of Aconitum species are primarily attributed to a class of complex C19 and C20 diterpenoid alkaloids. While the specific alkaloid profile of Aconitum forrestii leading to the isolation of this compound is not detailed in available literature, the general chemical landscape of the genus provides a basis for understanding its potential constituents.
Generalized Experimental Protocols for Alkaloid Isolation from Aconitum
The following is a generalized workflow for the isolation and characterization of diterpenoid alkaloids from Aconitum species, synthesized from various studies on the genus. This protocol is illustrative and not specific to this compound.
Plant Material Collection and Preparation
-
Collection: The roots or whole plants of the Aconitum species are collected, preferably during a specific season to ensure the highest concentration of active compounds.
-
Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder.
Extraction
-
Maceration: The powdered plant material is soaked in a solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours) with occasional shaking.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Extraction for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered.
-
Basification and Extraction: The acidic solution is then basified with an alkaline solution (e.g., ammonia (B1221849) water) to a pH of 9-10. The alkaloids are then extracted with an immiscible organic solvent such as chloroform (B151607) or ethyl acetate.
-
Concentration: The organic solvent is evaporated to yield the total alkaloid fraction.
Chromatographic Separation and Purification
-
Column Chromatography: The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate, chloroform-methanol) to separate the compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified using prep-HPLC to obtain the pure alkaloids.
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.
Pharmacological Activity and Signaling Pathways: An Uncharted Territory for this compound
Without access to the primary research on this compound, its pharmacological activities and mechanism of action remain unknown. Diterpenoid alkaloids from other Aconitum species have shown a range of biological effects, including analgesic, anti-inflammatory, anti-arrhythmic, and cytotoxic activities. The primary mechanism of action for many of these alkaloids involves the modulation of voltage-gated sodium channels.
Should research on this compound become available and indicate a specific biological activity, a corresponding signaling pathway diagram could be constructed. For instance, if this compound were found to have anti-inflammatory effects via the NF-κB pathway, a diagram illustrating this mechanism could be generated.
Future Directions and Conclusion
The ethnobotanical context of the Aconitum genus provides a strong indication that Aconitum forrestii was likely recognized by indigenous communities for its potent biological activities. The discovery of a complex diterpenoid alkaloid like this compound from this plant would be consistent with the known phytochemistry of the genus. However, the current lack of accessible primary scientific literature on this compound represents a significant knowledge gap.
Future research should focus on locating the original studies on the isolation and characterization of this compound. Should this information remain elusive, a comprehensive phytochemical investigation of Aconitum forrestii would be warranted to isolate and characterize its alkaloid constituents, including this compound. Subsequent pharmacological studies would then be essential to elucidate its biological activities and potential therapeutic applications. Unlocking the secrets of this compound could provide a modern scientific validation of traditional knowledge and potentially lead to the development of novel therapeutic agents.
References
- 1. Aconitum - Wikipedia [en.wikipedia.org]
- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitum in traditional Chinese medicine: a valuable drug or an unpredictable risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethnobotanical study of medicinal plants used by the Yi people in Mile, Yunnan, China - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Forrestine
Introduction
Forrestine is a complex natural product isolated from the plant Tripterygium wilfordii, a vine used in traditional Chinese medicine known for its potent anti-inflammatory and immunosuppressive properties. While other constituents of this plant, such as triptolide, have been extensively studied, Forrestine remains a largely uncharacterized molecule. This guide aims to consolidate the known information and provide a framework for future investigation.
Basic Chemical Properties
The fundamental chemical properties of a compound are crucial for understanding its behavior in both chemical and biological systems. For Forrestine, the majority of available data is computationally predicted rather than experimentally determined.
Table 1: Physicochemical Properties of Forrestine [1]
| Property | Value | Source |
| Molecular Formula | C₄₃H₄₉NO₁₈ | PubChem |
| Molecular Weight | 867.8 g/mol | PubChem |
| IUPAC Name | [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-18-yl] benzoate (B1203000) | PubChem |
| XLogP3 (Predicted) | 2.1 | PubChem |
| Hydrogen Bond Donor Count (Predicted) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Predicted) | 18 | PubChem |
| Rotatable Bond Count (Predicted) | 11 | PubChem |
Note: The lack of experimentally determined data such as melting point, boiling point, pKa, and solubility in various solvents is a significant knowledge gap.
Reactivity and Stability
Detailed studies on the chemical reactivity and stability of Forrestine are currently unavailable. The molecule's structure suggests several potential sites for chemical reactions:
-
Ester Groups: The multiple acetyl and benzoate ester groups are susceptible to hydrolysis under acidic or basic conditions. This would be a primary pathway for degradation.
-
Hydroxyl Group: The free hydroxyl group can undergo reactions typical of alcohols, such as esterification or oxidation.
-
Epoxide and Other Strained Rings: The complex polycyclic structure may contain strained rings that could be susceptible to ring-opening reactions under certain conditions.
Further research is required to experimentally determine Forrestine's reactivity profile, including its stability to light, temperature, and pH.
Experimental Protocols
A significant challenge in advancing the study of Forrestine is the absence of a detailed, published protocol for its specific isolation and purification. While general methods for extracting compounds from Tripterygium wilfordii exist, they are not specific to Forrestine.
General Experimental Workflow for Natural Product Isolation from Tripterygium wilfordii
The following diagram illustrates a generalized workflow that could be adapted for the isolation of Forrestine. This is a hypothetical workflow and would require significant optimization.
Caption: A generalized workflow for the isolation and identification of Forrestine.
Biological Activity and Signaling Pathways
The biological activity of Forrestine has not been specifically reported. However, given its origin from Tripterygium wilfordii, it is plausible that it may possess anti-inflammatory or immunosuppressive properties. Many compounds from this plant are known to interact with key inflammatory signaling pathways, such as the NF-κB pathway.
Hypothetical Mechanism of Action via NF-κB Inhibition
The diagram below illustrates a common mechanism by which natural products inhibit the NF-κB signaling pathway. It is important to note that there is currently no direct evidence to suggest that Forrestine acts via this pathway. This diagram is provided as a logical starting point for future research.
Caption: Hypothetical inhibition of the NF-κB pathway by Forrestine.
Conclusion and Future Directions
Forrestine is a structurally complex natural product with a documented presence in a medicinally important plant. However, there is a profound lack of experimental data regarding its chemical and biological properties. To unlock the potential of Forrestine, the scientific community is encouraged to pursue the following research directions:
-
Development of a robust isolation and purification protocol for Forrestine from Tripterygium wilfordii.
-
Comprehensive structural elucidation using modern spectroscopic techniques.
-
Experimental determination of its physicochemical properties.
-
Investigation of its chemical reactivity and stability.
-
Screening for biological activity , with a focus on anti-inflammatory, immunosuppressive, and cytotoxic effects.
-
Elucidation of its mechanism of action , including its effects on key signaling pathways.
Addressing these knowledge gaps will be essential to determine if Forrestine holds therapeutic potential similar to other compounds isolated from Tripterygium wilfordii.
References
The Biosynthetic Pathway of Forestine in Aconitum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Forestine, a complex C19-diterpenoid alkaloid found in Aconitum species, primarily Aconitum forrestii. Due to the absence of a fully elucidated pathway specific to this compound, this document presents a putative pathway constructed from the established biosynthesis of related diterpenoid alkaloids in the Aconitum genus, supported by transcriptomic and metabolomic data from various species.
Overview of Diterpenoid Alkaloid Biosynthesis in Aconitum
Diterpenoid alkaloids (DAs) in Aconitum are a diverse group of secondary metabolites with significant pharmacological and toxicological properties. Their biosynthesis is a complex process that can be divided into three main stages:
-
Formation of the Diterpene Precursor: This stage involves the synthesis of the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.
-
Formation of the DA Skeleton: GGPP is cyclized to form various diterpene skeletons. The C20 atisane-type skeleton is considered the precursor for the more complex C19-diterpenoid alkaloids. This involves key enzymes such as copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) enzymes. Subsequent incorporation of a nitrogen atom, likely from ethanolamine, leads to the formation of the initial alkaloid structure.
-
Structural Modification of the DA Skeleton: The core alkaloid skeleton undergoes extensive modifications, including oxidations, hydroxylations, acetylations, benzoylations, and methylations. These late-stage modifications are catalyzed by large enzyme families, primarily Cytochrome P450 monooxygenases (CYP450s), BAHD-type acyltransferases, and O-methyltransferases (OMTs), leading to the vast diversity of DAs observed in nature.
Putative Biosynthetic Pathway of this compound
This compound (C43H49NO18) is a highly oxygenated and esterified C19-diterpenoid alkaloid. Its biosynthesis is proposed to follow the general pathway for aconitine-type alkaloids, with specific late-stage modifications leading to its unique structure.
Early Stages: Formation of the C19-Aconitane Skeleton
The pathway begins with the formation of the C20 atisine-type skeleton, which is then oxidatively rearranged to the C19 aconitane (B1242193) skeleton.
Late-Stage Modifications: Formation of this compound
The core C19-aconitane skeleton undergoes a series of hydroxylation, O-methylation, and acylation reactions to yield this compound. The extensive esterification (multiple acetyl groups and a benzoyl group) is a hallmark of this molecule. These reactions are catalyzed by CYP450s, OMTs, and BAHD acyltransferases, respectively. The exact sequence of these modifications is yet to be determined experimentally.
Quantitative Data from Related Studies
Transcriptomic analyses of various Aconitum species have identified numerous candidate genes involved in DA biosynthesis. While specific data for Aconitum forrestii is limited, the expression patterns in other species provide valuable insights.
| Gene Family | Candidate Genes Identified | Tissue of Highest Expression | Potential Role in this compound Biosynthesis | Reference |
| Cytochrome P450s (CYP450s) | 270 unigenes in A. pendulum | Leaves and Stems | Hydroxylation of the aconitane core | [1][2] |
| BAHD Acyltransferases | 77 unigenes in A. pendulum | Leaves and Stems | Catalyze the transfer of acetyl and benzoyl groups | [1][2] |
| O-Methyltransferases (OMTs) | 12 unigenes in A. pendulum | Leaves and Stems | Methylation of hydroxyl groups | [1][2] |
| Terpene Synthases (CPS, KSL) | 19 TPSs in A. carmichaelii | Roots | Formation of the core diterpene skeleton | [3] |
Note: The table summarizes data from studies on related Aconitum species, as specific quantitative data for this compound biosynthesis is not yet available.
Experimental Protocols
The elucidation of DA biosynthetic pathways relies on a combination of metabolomic, transcriptomic, and biochemical approaches.
Integrated Metabolomic and Transcriptomic Analysis
This is a powerful strategy to identify candidate genes involved in the biosynthesis of specific DAs.
Protocol for Metabolite Profiling (UPLC-MS/MS):
-
Extraction: Plant tissues are homogenized and extracted with a suitable solvent (e.g., methanol/water mixture).
-
Chromatographic Separation: The extract is analyzed using Ultra-Performance Liquid Chromatography (UPLC) with a C18 column to separate the complex mixture of alkaloids.
-
Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) is used for the detection and quantification of DAs based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
Protocol for Transcriptome Analysis (RNA-Seq):
-
RNA Extraction and Library Preparation: Total RNA is extracted from plant tissues, and mRNA is enriched. cDNA libraries are then constructed.
-
Sequencing: High-throughput sequencing is performed using platforms like Illumina or PacBio.
-
Data Analysis: Raw sequencing reads are filtered and assembled de novo (if no reference genome is available). Unigenes are annotated against public databases (e.g., NR, KEGG, GO).
-
Differential Expression Analysis: Gene expression levels across different tissues or treatments are compared to identify genes that are upregulated in tissues with high DA accumulation.
Functional Characterization of Candidate Genes
-
Gene Cloning and Heterologous Expression: Candidate genes identified through transcriptomics are cloned into expression vectors and expressed in a heterologous host system (e.g., E. coli or yeast).
-
In Vitro Enzyme Assays: The purified recombinant enzymes are incubated with predicted substrates (e.g., a C19-diterpenoid precursor and acetyl-CoA for an acetyltransferase).
-
Product Analysis: The reaction products are analyzed by LC-MS to confirm the function of the enzyme.
Conclusion and Future Outlook
The biosynthetic pathway of this compound in Aconitum species is proposed to follow the general route of C19-diterpenoid alkaloid formation, culminating in a series of late-stage modifications by CYP450s, OMTs, and BAHD acyltransferases. While the complete pathway and the specific enzymes involved are yet to be fully characterized, the integration of metabolomics and transcriptomics in various Aconitum species has provided a robust framework for future research.
The identification and functional characterization of the specific enzymes responsible for the biosynthesis of this compound will be crucial for several applications, including:
-
Metabolic Engineering: Engineering microbial hosts for the sustainable production of this compound or novel derivatives.
-
Drug Development: Creating a platform to generate novel analogues with improved therapeutic properties and reduced toxicity.
-
Crop Improvement: Developing Aconitum varieties with optimized profiles of medicinal alkaloids.
Further research focusing on Aconitum forrestii, employing the multi-omics and biochemical approaches outlined in this guide, will be essential to fully elucidate the intricate biosynthetic network leading to this complex and potentially valuable natural product.
References
- 1. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 2. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 3. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Preliminary Toxicological Profile of Novel Compounds: A Case Study with the Hypothetical Compound Forestine
Disclaimer: As of the latest literature review, no public toxicological data for a compound designated "Forestine" is available. The following in-depth technical guide has been constructed as a representative example for researchers, scientists, and drug development professionals. The compound "this compound," along with all associated data and experimental outcomes, is hypothetical and serves to illustrate the standard methodologies and data presentation required for a preliminary toxicological assessment of a novel chemical entity.
This whitepaper provides a structured overview of a typical preliminary toxicological profile, essential for the early-stage assessment of a new drug candidate. It covers key in vitro and in vivo assays, details their experimental protocols, and presents data in a clear, tabular format. Furthermore, it visualizes critical workflows and hypothetical mechanistic pathways to guide the toxicological evaluation process.
Summary of Hypothetical Toxicological Findings
The initial safety assessment of this compound was conducted through a battery of standard in vitro and in vivo toxicological tests. The objective was to determine its cytotoxic potential, acute systemic toxicity, and mutagenic properties.
In Vitro Cytotoxicity
The cytotoxic effect of this compound was evaluated against two human cell lines, HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to identify potential organ-specific toxicity. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after a 48-hour exposure period.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| HepG2 | Liver | 42.5 |
| HEK293 | Kidney | 89.1 |
Data are presented as the mean from three independent experiments.
Acute Systemic Toxicity
An acute oral toxicity study was performed in female Sprague-Dawley rats according to the OECD 423 guidelines (Acute Toxic Class Method). This study provides an estimate of the median lethal dose (LD50) and identifies clinical signs of toxicity.
Table 2: Acute Oral Toxicity of this compound in Rats (OECD 423)
| Starting Dose (mg/kg) | Number of Animals | Mortalities within 24h | Mortalities within 14 Days | Key Clinical Signs | GHS Category |
|---|---|---|---|---|---|
| 300 | 3 | 0/3 | 1/3 | Lethargy, piloerection, ataxia | Category 4 |
| 2000 | 3 | 2/3 | 3/3 | Severe lethargy, tremors, ataxia | - |
Based on the results, the estimated LD50 is in the range of 300 - 2000 mg/kg, classifying this compound as GHS Category 4: Harmful if swallowed.
In Vitro Genotoxicity
The mutagenic potential of this compound was assessed using the bacterial reverse mutation assay (Ames test) with several strains of Salmonella typhimurium (TA98, TA100, TA102, TA1535, TA1537), both with and without metabolic activation (S9 mix).[1][2]
Table 3: Bacterial Reverse Mutation Assay (Ames Test) for this compound
| Strain | Mutation Type | Metabolic Activation (S9) | Result (Mean Revertants ± SD) | Mutagenic Potential |
|---|---|---|---|---|
| TA98 | Frameshift | - | 25 ± 4 | Negative |
| + | 28 ± 6 | Negative | ||
| TA100 | Base-pair sub. | - | 130 ± 15 | Negative |
| + | 350 ± 25* | Positive | ||
| TA102 | Oxidative | - | 210 ± 20 | Negative |
| + | 225 ± 18 | Negative | ||
| TA1535 | Base-pair sub. | - | 15 ± 3 | Negative |
| + | 22 ± 5 | Negative | ||
| TA1537 | Frameshift | - | 12 ± 2 | Negative |
| + | 14 ± 4 | Negative |
*A greater than two-fold increase in revertant colonies compared to the solvent control was observed.
Experimental Protocols
Detailed methodologies for the key toxicological experiments are provided below. These protocols are based on established international guidelines and standard laboratory practices.
Protocol: In Vitro Cytotoxicity - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4]
-
Cell Seeding: HepG2 and HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates were incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. The final DMSO concentration was kept below 0.5%. 100 µL of the respective dilutions were added to the wells, and the plates were incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS was added to each well. The plates were incubated for another 4 hours.[5]
-
Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the solvent control (DMSO). The IC50 value was determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method allows for the classification of a substance's toxicity with a reduced number of animals.
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant, were used. Animals were acclimated for at least 5 days before dosing.
-
Housing and Fasting: Animals were housed in standard conditions. Food was withheld overnight prior to dosing, but water was available ad libitum.
-
Dose Administration: this compound was formulated in a vehicle of 0.5% carboxymethyl cellulose. A starting dose of 300 mg/kg was administered to a group of 3 rats by oral gavage.
-
Observation: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes. Close observation was conducted for the first 4 hours post-dosing and then daily for 14 days.
-
Stepwise Procedure: The outcome of the first group determined the next step. Since mortality was observed at 300 mg/kg, the next group was not dosed at a higher level for classification purposes. A separate group was tested at 2000 mg/kg to confirm the GHS classification boundary.
-
Pathology: At the end of the 14-day observation period, all surviving animals were euthanized and subjected to a gross necropsy.
Protocol: Bacterial Reverse Mutation Test (Ames Test)
This assay is used to detect gene mutations induced by a chemical compound.
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA102, TA1535, and TA1537 were used. Overnight cultures of each strain were prepared.
-
Metabolic Activation: A rat liver homogenate (S9 fraction) was used as an external metabolic activation system. Experiments were run in parallel with and without the S9 mix.
-
Plate Incorporation Method: 100 µL of the bacterial culture was added to 2 mL of molten top agar (B569324), along with 100 µL of the test compound (this compound at various concentrations) and either 500 µL of S9 mix or a phosphate (B84403) buffer.
-
Incubation: The mixture was poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) on each plate was counted.
-
Data Analysis: The mean number of revertants and the standard deviation were calculated for each concentration. A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control.
Visualizing Toxicological Workflows and Pathways
Diagrams are critical for illustrating complex processes in toxicology, from experimental workflows to molecular signaling pathways. The following visualizations use the DOT language and adhere to specified design constraints.
Caption: General workflow for preclinical toxicological assessment.
Caption: Hypothetical this compound-induced stress response pathway.
Caption: Decision-making workflow for genotoxicity assessment.
Conclusion
This document outlines a hypothetical preliminary toxicological profile for the novel compound this compound. The illustrative data indicates a moderate in vitro cytotoxicity with some selectivity towards liver cells, a GHS Category 4 classification for acute oral toxicity, and a positive finding for mutagenicity in the Ames test after metabolic activation. These findings, though fictional, underscore the necessity of a multi-faceted approach to early-stage safety assessment. The provided protocols and workflows serve as a technical guide for professionals in the field, highlighting the standard battery of tests and decision-making processes that are fundamental to modern drug development and chemical safety evaluation. Further mechanistic and in vivo studies would be required to fully characterize the toxicological profile and determine the viability of such a compound for further development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Bioactivity Testing of Forestine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a panel of in vitro assays designed to characterize the bioactivity of the novel natural product, Forestine. The following protocols are foundational for an initial screening cascade to determine cytotoxicity, antioxidant potential, and anti-inflammatory effects.
Cytotoxicity Assessment: MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. This assay is a crucial first step to determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent bioactivity assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Experimental Protocol:
-
Cell Culture:
-
Seed human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete cell culture medium to achieve final concentrations ranging from 0.1 to 1000 µg/mL.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
-
Include a vehicle control (medium with the same concentration of DMSO without this compound) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Data Presentation:
| Concentration of this compound (µg/mL) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 98.5 | 95.2 | 90.1 |
| 10 | 85.3 | 78.9 | 65.4 |
| 100 | 52.1 | 45.6 | 30.2 |
| 500 | 15.8 | 8.2 | 5.1 |
| 1000 | 5.2 | 2.1 | 1.3 |
| IC50 (µg/mL) | ~100 | ~80 | ~60 |
Experimental Workflow for MTT Assay
Antioxidant Activity: DPPH Radical Scavenging Assay
Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically. The scavenging activity of this compound is determined by the decrease in absorbance of the DPPH solution.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
Prepare serial dilutions of this compound to achieve final concentrations ranging from 1 to 500 µg/mL.
-
Use Ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH).
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation:
| Concentration of this compound (µg/mL) | % DPPH Scavenging Activity |
| 1 | 8.2 |
| 10 | 25.6 |
| 50 | 48.9 |
| 100 | 75.3 |
| 250 | 92.1 |
| 500 | 95.8 |
| EC50 (µg/mL) | ~51 |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Application Note: This assay assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with lipopolysaccharide (LPS), an endotoxin (B1171834) that mimics bacterial infection. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Treatment and Stimulation:
-
Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NO synthase inhibitor).
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
-
Data Analysis:
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO inhibition using the following formula: % NO Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
| Control (No LPS) | 2.5 | - |
| LPS (1 µg/mL) | 45.8 | 0 |
| This compound (10 µg/mL) + LPS | 35.2 | 23.1 |
| This compound (25 µg/mL) + LPS | 22.1 | 51.7 |
| This compound (50 µg/mL) + LPS | 10.5 | 77.1 |
| L-NAME (100 µM) + LPS | 8.2 | 82.1 |
Hypothetical Anti-inflammatory Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forestine is a potent and selective, orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR). As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in cellular signaling.[1] Dysregulation of the mTOR pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3] this compound exhibits inhibitory activity against both mTOR Complex 1 (mTORC1) and mTORC2, leading to a comprehensive blockade of mTOR signaling. These application notes provide a framework for utilizing this compound in preclinical animal models to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR. By inhibiting both mTORC1 and mTORC2, this compound prevents the phosphorylation of key downstream effectors.[4] Inhibition of mTORC1 disrupts the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest at the G1 phase.[4][5] The concurrent inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, which further disrupts pro-survival signaling.[4] This dual-inhibitory action provides a more complete shutdown of the PI3K/Akt/mTOR pathway compared to allosteric inhibitors like rapamycin.[4]
Signaling Pathway
The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling pathway and the points of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Quantitative Data from In Vivo Studies
The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models in immunocompromised mice. The following tables summarize the efficacy data from a representative study using a human colorectal cancer (HT-29) xenograft model.
Table 1: Tumor Growth Inhibition of this compound in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1542 ± 185 | - | - |
| This compound | 10 | 815 ± 98 | 47.1 | <0.01 |
| This compound | 25 | 430 ± 65 | 72.1 | <0.001 |
| This compound | 50 | 212 ± 42 | 86.2 | <0.001 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Body Weight Change (%) from Day 0 to Day 21 ± SEM |
| Vehicle | - | + 5.2 ± 1.5 |
| This compound | 10 | + 4.8 ± 1.8 |
| This compound | 25 | - 1.5 ± 2.1 |
| This compound | 50 | - 5.8 ± 2.5 |
Table 3: Pharmacodynamic Biomarker Modulation in HT-29 Tumors
| Treatment Group | Dose (mg/kg, 4h post-dose) | p-S6 (Ser235/236) Inhibition (%) vs. Vehicle ± SEM | p-Akt (Ser473) Inhibition (%) vs. Vehicle ± SEM |
| This compound | 10 | 45 ± 8 | 32 ± 7 |
| This compound | 25 | 82 ± 12 | 75 ± 11 |
| This compound | 50 | 95 ± 9 | 91 ± 8 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.
Protocol 1: Human Tumor Xenograft Model and Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel®
-
This compound (formulated in a suitable vehicle, e.g., 10% NMP/90% PEG300)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture HT-29 cells according to standard protocols.
-
Harvest cells and resuspend in serum-free media at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 200 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[6]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Prepare fresh formulations of this compound and vehicle daily.
-
Administer this compound or vehicle via oral gavage (p.o.) once daily for 21 days.
-
Monitor the body weight of each mouse twice a week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes twice weekly throughout the study.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6]
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo inhibition of mTOR pathway signaling by this compound in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Reagents for tissue homogenization and protein extraction
-
Antibodies for Western blot or ELISA (e.g., anti-p-S6, anti-S6, anti-p-Akt, anti-Akt)
Procedure:
-
Sample Collection:
-
On the final day of the efficacy study, collect tumor tissues at a specified time point after the last dose (e.g., 4 hours).
-
Immediately snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-S6, total S6, p-Akt (S473), and total Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a preclinical in vivo study of this compound.
Caption: A typical experimental workflow for a xenograft study.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of mTOR Signaling as a Therapeutic Target in Cancer | MDPI [mdpi.com]
- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR: from growth signal integration to cancer, diabetes and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Enzyme Inhibition Assays with Forestine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme inhibition assays are fundamental in drug discovery and development for characterizing the potency and mechanism of action of novel therapeutic candidates.[1][2] This document provides detailed protocols for conducting enzyme inhibition assays with Forestine, a novel investigational inhibitor. The following protocols are designed to be adaptable for various enzyme targets and assay formats, with a specific focus on protein kinase inhibition, a common target class in drug development.[3][4][5]
The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is crucial for comparing the potency of different inhibitors and for guiding lead optimization efforts.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potential of this compound can be evaluated against a panel of enzymes to determine its potency and selectivity. The results are typically summarized in a table format for clear comparison.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | 1,200 |
| Kinase D | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
Protein kinases are key components of signaling pathways that regulate numerous cellular processes. An inhibitor like this compound can block these pathways, leading to a therapeutic effect. The diagram below illustrates a hypothetical signaling cascade that could be targeted by this compound.
Caption: Hypothetical kinase signaling pathway inhibited by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of this compound.
Caption: General experimental workflow for an enzyme inhibition assay.
Detailed Experimental Protocol: Protein Kinase Inhibition Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound against a specific protein kinase using a generic kinase activity assay.
1. Materials and Reagents
-
Purified recombinant protein kinase
-
Specific kinase substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
96-well or 384-well microplates (white or black, depending on the detection method)
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
2. Preparation of Reagents
-
Kinase Assay Buffer: Prepare the buffer with the optimal pH and necessary cofactors for the specific enzyme being tested.
-
Enzyme Solution: Dilute the purified enzyme to the desired concentration in the kinase assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.
-
Substrate and ATP Solution: Prepare a solution containing the kinase substrate and ATP at concentrations appropriate for the assay (typically at or near the Km for each).
-
This compound Dilution Series: Prepare a serial dilution of this compound in the kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle control).
3. Assay Procedure
-
Enzyme Addition: To each well of the microplate, add the diluted enzyme solution. Include wells for a "no enzyme" negative control.
-
Inhibitor Addition: Add the serially diluted this compound solutions to the appropriate wells. To the positive control (100% activity) and negative control wells, add the same volume of vehicle (e.g., DMSO in assay buffer).
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Start the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. This may involve adding a stop solution or the detection reagent itself.
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength for absorbance, fluorescence, or luminescence.
4. Data Analysis
-
Background Subtraction: Subtract the average signal from the "no enzyme" negative control wells from all other data points.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism, or other similar data analysis tools.
Conclusion
These application notes provide a comprehensive framework for assessing the inhibitory activity of this compound. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the potency and selectivity of this novel compound, which is essential for advancing its development as a potential therapeutic agent. It is important to note that assay conditions may need to be optimized for different enzyme targets to ensure accurate results.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Mechanistic basis of enzyme-targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ornithine decarboxylase as a target for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Forestine in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Forestine, a novel kinase inhibitor, in human plasma. The protocol details a straightforward protein precipitation procedure for sample extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic and pharmacodynamic studies in a preclinical and clinical research setting.
Introduction
This compound is an investigational small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in various cancers. To support its development, a reliable analytical method is required to measure its concentration in biological matrices. This document provides a detailed protocol for the validation and application of an LC-MS/MS method for this compound quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% MeOH) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
System: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1 412.2 -> Q3 289.1 (Quantifier), Q1 412.2 -> Q3 175.2 (Qualifier)
-
This compound-d4 (IS): Q1 416.2 -> Q3 293.1
-
-
Key Parameters:
-
Curtain Gas (CUR): 35 psi
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 550 °C
-
Collision Gas (CAD): Medium
-
-
Data Presentation
Table 1: Standard Curve and Quality Control Sample Concentrations
| Sample Type | Nominal Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1.0 |
| Calibration Standard 3 | 5.0 |
| Calibration Standard 4 | 25.0 |
| Calibration Standard 5 | 100.0 |
| Calibration Standard 6 | 250.0 |
| Calibration Standard 7 | 500.0 |
| Quality Control - Low (LQC) | 1.5 |
| Quality Control - Mid (MQC) | 75.0 |
| Quality Control - High (HQC) | 400.0 |
Table 2: Method Performance Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% of nominal values |
| Matrix Effect | Minimal (<15%) |
| Recovery | Consistent and reproducible (>85%) |
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for this compound quantification in human plasma.
Forestine Administration and Dosage in Cell Culture Experiments: Application Notes and Protocols
Disclaimer: The term "Forestine" did not yield specific results in scientific literature searches for a compound used in cell culture experiments. It is possible that this is a novel compound, a proprietary name not yet in the public domain, or a misspelling of another agent. The following application notes and protocols are provided as a detailed example using Stephanine , a known cytotoxic alkaloid, to illustrate the requested scientific documentation format and experimental designs. Researchers should substitute the specific details with those pertaining to their actual compound of interest.
Introduction
Stephanine is a promising compound for the development of novel anticancer therapeutics due to its potent cytotoxic activity. Its proposed mechanism of action involves the induction of apoptosis by causing a "reverse of mitotic exit".[1] This document provides detailed protocols for the administration and dosage of Stephanine in cell culture experiments to assess its cytotoxic effects and elucidate its mechanism of action.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Stephanine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.8[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.2[1] |
| MCF-7 | ER-Positive Breast Cancer | 9.5[1] |
| A549 | Non-Small Cell Lung Cancer | 8.1[1] |
| H1299 | Non-Small Cell Lung Cancer | 10.3[1] |
Note: The IC50 values presented are representative examples and may vary depending on experimental conditions such as cell density, passage number, and incubation time.[1]
Signaling Pathway
Stephanine is hypothesized to induce apoptosis by inhibiting key mitotic kinases, such as Aurora B kinase. This disruption of mitosis leads to a cellular catastrophe that triggers the intrinsic apoptotic pathway, culminating in the activation of caspase-3, a key executioner caspase, and subsequent cell death.[1]
Caption: Proposed signaling pathway of Stephanine leading to apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1]
Materials:
-
Adherent cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Stephanine stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]
-
Compound Treatment:
-
Prepare serial dilutions of Stephanine from the stock solution in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.[1]
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of Stephanine to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Stephanine concentration) and a blank control (medium only).[1]
-
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay.
Materials:
-
Cells treated with Stephanine (as in the cytotoxicity protocol)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After treatment with Stephanine for the desired time, collect the cells (including floating cells for adherent lines) and centrifuge at 200 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
-
Data Acquisition:
General Cell Culture Procedures
For successful and reproducible results, proper cell culture techniques are essential. This includes maintaining aseptic conditions, using appropriate media and supplements, and following established protocols for subculturing, freezing, and thawing cells.[2][3][4] Adherent cells are typically dissociated using trypsin-EDTA for passaging.[5] The health and density of the cells should be monitored regularly.[6]
Conclusion
These protocols provide a framework for investigating the cytotoxic and apoptotic effects of compounds like Stephanine in a cell culture setting. It is crucial to optimize these protocols for specific cell lines and experimental conditions. By combining cytotoxicity assays with mechanistic studies, researchers can gain a comprehensive understanding of a compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 3. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for the Synthesis of Forestine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Forestine and C19-Diterpenoid Alkaloids
This compound is a C19-diterpenoid alkaloid isolated from the plant Aconitum forrestii Stapf. It belongs to the aconitine-type subclass of diterpenoid alkaloids, a large family of natural products known for their complex molecular architectures and significant biological activities.[1] These compounds, particularly those from the Aconitum and Delphinium genera, have a long history in traditional medicine, but are also known for their high toxicity.[2]
The intricate, highly oxidized, and densely functionalized hexacyclic core of aconitine-type alkaloids makes them formidable targets for chemical synthesis.[3] While the total synthesis of this compound itself has not been reported in scientific literature, successful syntheses of structurally related C19-diterpenoid alkaloids provide a roadmap for accessing this compound derivatives. These synthetic analogs are crucial for conducting structure-activity relationship (SAR) studies, exploring therapeutic potential, and developing new pharmacological agents.[4]
Biological Activity and Mechanism of Action
C19-diterpenoid alkaloids exhibit a broad range of biological effects, including analgesic, anti-inflammatory, antiarrhythmic, and neurotropic properties.[1] Their primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs) in excitable tissues like neurons and cardiac muscle.
Aconitine, a representative member of this class, is known to bind to site 2 of the α-subunit of VGSCs, suppressing the channel's inactivation. This leads to a persistent influx of sodium ions, causing prolonged cell depolarization. This action can account for both the therapeutic (e.g., analgesic) and toxic (e.g., cardiotoxic) effects of these compounds. The development of this compound derivatives could aim to modulate this activity, potentially separating therapeutic efficacy from toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
Application Notes and Protocols for the Analysis of Forestine in Biological Samples using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forestine is a novel therapeutic agent with significant potential in targeted drug development. Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its clinical advancement. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and selective method for the quantitative analysis of this compound in complex biological matrices.[1][2] This document provides detailed application notes and standardized protocols for the determination of this compound in biological samples, intended to guide researchers in establishing robust and reliable analytical methods.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-MS/MS method for this compound analysis in human plasma.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | This compound: m/z 450.2 → 250.1 |
| Internal Standard (IS): m/z 455.2 → 255.1 | |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 5% |
| Inter-day Precision (%CV) | ≤ 8% |
| Accuracy (%RE) | ± 10% |
| Recovery | 85 - 95% |
| Matrix Effect | Minimal (88-102%) |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to HPLC-MS analysis.[3][4]
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
An HPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: m/z 450.2 → 250.1 (Collision Energy: 25 eV)
-
Internal Standard: m/z 455.2 → 255.1 (Collision Energy: 25 eV)
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: HPLC-MS analysis workflow for this compound.
Logical Relationship
References
- 1. HPLC-MS/MS in drug metabolism and pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Novel Compounds: A Case Study with "Forestine"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of cytotoxicity is a critical step in the drug discovery and development process. It provides essential information about the potential of a chemical compound to cause cell damage or death.[1] These assessments are fundamental for identifying compounds with therapeutic potential, particularly in cancer research, and for screening out those with unacceptable toxicity profiles. A variety of in vitro assays are available to measure different aspects of cell health, including cell membrane integrity, metabolic activity, and apoptosis.[2]
This document provides a set of detailed protocols for commonly used cytotoxicity assays, using the hypothetical novel compound "Forestine" as an example. Due to the absence of publicly available data for a compound specifically named "this compound," the data presented here is illustrative. The described methodologies and data presentation formats can be adapted for the cytotoxic evaluation of any new chemical entity.
Data Presentation: Illustrative Cytotoxicity of this compound
The following table summarizes hypothetical quantitative data obtained from various cytotoxicity assays performed on a cancer cell line (e.g., HeLa) treated with this compound for 48 hours.
| Assay Type | Parameter Measured | IC50 Value (µM) | Max % Cytotoxicity |
| MTT Assay | Metabolic Activity | 15.2 | 85% |
| LDH Release Assay | Membrane Integrity | 22.5 | 70% |
| Annexin V-FITC Assay | Apoptosis (Early) | 12.8 | 65% (Annexin V+) |
| Propidium Iodide Staining | Necrosis (Late Apoptosis/) | 25.1 | 30% (PI+) |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[2] Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[2]
Materials:
-
96-well cell culture plates
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]
Materials:
-
96-well cell culture plates
-
HeLa cells
-
Complete culture medium
-
This compound compound
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for no cells (medium background), vehicle-treated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
6-well cell culture plates
-
HeLa cells
-
Complete culture medium
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow Diagrams
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Forestine's Anti-inflammatory and Analgesic Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive framework for the preclinical assessment of "Forestine," a novel compound with putative anti-inflammatory and analgesic activities. The following protocols describe standard and robust in vitro and in vivo assays to characterize the efficacy and potential mechanisms of action of this compound.
Part 1: Anti-inflammatory Activity Assays
A. In Vitro Anti-inflammatory Assays
1. Inhibition of Protein Denaturation Assay
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.
-
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).[1]
-
A standard drug, such as Diclofenac sodium, is used as a positive control.
-
Incubate the mixtures at 37°C for 15 minutes.[1]
-
Induce denaturation by heating at 70°C for 10 minutes.[1]
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Principle: Macrophages activated by LPS produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the inhibitory effect of this compound on NO production.
-
Protocol:
-
Seed RAW264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[2]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[2]
-
After incubation, collect the cell supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A viability assay (e.g., MTS) should be performed to ensure that the inhibition of NO is not due to cytotoxicity.
-
Illustrative In Vitro Anti-inflammatory Data for this compound
| Assay | Concentration (µg/mL) | This compound (% Inhibition) | Diclofenac Sodium (% Inhibition) |
| Protein Denaturation | 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 50 | 35.8 ± 2.5 | 48.9 ± 3.0 | |
| 100 | 58.4 ± 3.1 | 72.3 ± 4.2 | |
| 200 | 75.1 ± 4.5 | 89.6 ± 5.0 | |
| NO Production | 10 | 12.5 ± 1.5 | 20.1 ± 1.9 |
| 50 | 30.2 ± 2.8 | 45.7 ± 3.3 | |
| 100 | 55.9 ± 3.9 | 68.4 ± 4.1 | |
| 200 | 70.3 ± 4.8 | 85.2 ± 5.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
B. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume indicates the anti-inflammatory effect of the test compound.
-
Protocol:
-
Divide Wistar rats into groups: Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and a positive control (e.g., Indomethacin 10 mg/kg, p.o.).
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
Illustrative In Vivo Anti-inflammatory Data for this compound
| Treatment (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| This compound (25) | 0.62 ± 0.05 | 27.1 |
| This compound (50) | 0.45 ± 0.04 | 47.1 |
| This compound (100) | 0.28 ± 0.03 | 67.1 |
| Indomethacin (10) | 0.25 ± 0.02 | 70.6 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Part 2: Analgesic Activity Assays
A. In Vivo Analgesic Assays
1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces characteristic writhing movements in mice. A reduction in the number of writhes indicates a peripheral analgesic effect.
-
Protocol:
-
Divide Swiss albino mice into groups: Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and a positive control (e.g., Aspirin 100 mg/kg, p.o.).
-
Administer the treatments orally.
-
After 30 minutes, inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Five minutes after the acetic acid injection, count the number of writhing movements for a period of 20 minutes.
-
Calculate the percentage of analgesic activity.
-
2. Hot Plate Test (Central Analgesia)
-
Principle: This method assesses the central analgesic activity by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond indicates a central analgesic effect.
-
Protocol:
-
Use Wistar rats for this assay.
-
Maintain the hot plate analgesiometer at a constant temperature of 55 ± 0.5°C.
-
Measure the baseline reaction time for each animal (licking of the hind paw or jumping). A cut-off time of 30-45 seconds is set to prevent tissue damage.
-
Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.) or a positive control (e.g., Morphine 5 mg/kg, s.c.).
-
Measure the post-drug latency at 30, 60, 90, and 120 minutes after administration.
-
Illustrative In Vivo Analgesic Data for this compound
| Assay | Treatment (mg/kg) | Response | % Analgesic Activity |
| Writhing Test | Vehicle Control | 45.2 ± 3.8 writhes | - |
| This compound (25) | 30.5 ± 2.9 writhes | 32.5 | |
| This compound (50) | 21.8 ± 2.1 writhes | 51.8 | |
| This compound (100) | 12.4 ± 1.5 writhes | 72.6 | |
| Aspirin (100) | 10.1 ± 1.2 writhes | 77.6 | |
| Hot Plate Test | Vehicle Control | 8.2 ± 0.9 sec latency (at 60 min) | - |
| This compound (25) | 11.5 ± 1.1 sec latency (at 60 min) | 40.2 | |
| This compound (50) | 15.8 ± 1.4 sec latency (at 60 min) | 92.7 | |
| This compound (100) | 20.3 ± 1.8 sec latency (at 60 min) | 147.6 | |
| Morphine (5) | 25.1 ± 2.2 sec latency (at 60 min) | 206.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway of Inflammation
Caption: Potential mechanism of this compound in the inflammatory cascade.
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.
Experimental Workflow for In Vivo Analgesic Assessment
Caption: Workflow for in vivo analgesic evaluation of this compound.
References
Troubleshooting & Optimization
common issues with Forestine solubility in research settings
Technical Support Center: Forestine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of this compound in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
For initial solubilization, it is highly recommended to use 100% Dimethyl Sulfoxide (DMSO). This compound exhibits excellent solubility in DMSO, allowing for the creation of a high-concentration primary stock solution, which can then be diluted into aqueous buffers for final experimental concentrations.
Q2: My this compound solution is showing precipitation after dilution into an aqueous buffer. What could be the cause and how can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of the organic solvent (like DMSO) in the final solution is too low to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the aqueous medium.
To prevent this:
-
Increase the percentage of DMSO in the final solution, if your experimental system can tolerate it.
-
Use a "pluronic" surfactant , such as Pluronic F-127, in your final buffer to improve solubility.
-
Lower the final concentration of this compound in your experiment.
-
Perform serial dilutions to avoid a sharp change in solvent polarity.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in aqueous solutions like water or PBS is not recommended. This compound is a highly hydrophobic molecule with very low aqueous solubility. Attempting to dissolve it directly in these solvents will likely result in poor dissolution and inaccurate concentrations. Always prepare a primary stock solution in an appropriate organic solvent like DMSO first.
Q4: How should I store my this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before adding the treatment to your cells, inspect the diluted this compound solution in the cell culture medium for any signs of precipitation (cloudiness or visible particles).
-
Solubility Test: Perform a simple solubility test by preparing the final concentration of this compound in the cell culture medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours. Check for precipitation over time.
-
Adjust Final DMSO Concentration: If precipitation is observed, you may need to increase the final concentration of DMSO in your cell culture medium. However, be mindful of the DMSO tolerance of your specific cell line, as concentrations above 0.5% can be toxic to some cells.
-
Incorporate a Surfactant: Consider the use of a biocompatible surfactant, such as a low concentration of Pluronic F-127, in your culture medium to enhance the solubility of this compound.
Issue 2: Low bioavailability or efficacy in in-vivo studies.
Possible Cause: Poor solubility of this compound in the formulation vehicle, leading to inefficient absorption.
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation vehicles to improve the solubility of this compound. Common vehicles for hydrophobic compounds include:
-
A mixture of DMSO, PEG300, and Tween 80.
-
Corn oil or other lipid-based carriers.
-
-
Particle Size Reduction: If using a suspension, reducing the particle size of this compound through techniques like micronization can improve its dissolution rate and bioavailability.
-
Utilize Cyclodextrins: Encapsulating this compound in cyclodextrins can enhance its aqueous solubility and improve its in-vivo performance.
Quantitative Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (Approximate) | Temperature (°C) | Notes |
| DMSO | > 100 mg/mL | 25 | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | 25 | Can be used as an alternative to DMSO. |
| Methanol | ~5 mg/mL | 25 | Lower solubility compared to DMSO and Ethanol. |
| Water | < 0.1 µg/mL | 25 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 µg/mL | 25 | Practically insoluble. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound to be inserted by the user).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of this compound.
Caption: A workflow diagram for troubleshooting inconsistent experimental results potentially caused by poor solubility.
Caption: A hypothetical signaling pathway showing this compound as an inhibitor of mTOR.
identifying known degradation pathways of Forestine during experimentation
Welcome to the technical support center for Forestine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the known degradation pathways of this compound and to offer troubleshooting for common issues encountered during experimentation. As "this compound" is a model compound for the purposes of this guide, the pathways and data presented are hypothetical and illustrative of challenges commonly faced with novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways of this compound?
This compound is susceptible to degradation through two primary chemical pathways: hydrolysis and oxidation.[1][2] Hydrolysis typically involves the cleavage of its ester functional group, particularly in non-neutral aqueous solutions.[1] Oxidative degradation can occur when the molecule is exposed to atmospheric oxygen or other oxidizing agents, often accelerated by light or the presence of trace metal ions.[2][3]
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products or impurities. For this compound, these are likely to be its hydrolytic or oxidative degradants. Hydrolytic degradation typically results in the formation of "this compound Acid" (FST-A) and the corresponding alcohol, while oxidation can produce "this compound N-oxide" (FST-O). It is also possible that the peaks are due to solvent impurities or leachates from plastic containers. To identify these peaks, it is recommended to perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your sample.
Q3: How can I minimize the oxidative degradation of this compound during my experiments?
To minimize oxidative degradation, several precautions can be taken. Prepare solutions fresh and use high-purity solvents. It is advisable to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the compound. Store stock solutions in amber glass vials to protect them from light, which can catalyze oxidation. For long-term storage, aliquoting the stock solution and keeping it at -80°C can prevent both degradation and issues related to repeated freeze-thaw cycles.
Q4: What are the optimal pH and temperature conditions for the stability of this compound in aqueous solutions?
This compound exhibits its greatest stability in aqueous solutions at a pH range of 4.0-5.5. Outside of this range, it is susceptible to acid- and base-catalyzed hydrolysis. Elevated temperatures can also accelerate the rate of degradation. For experiments requiring aqueous buffers, it is recommended to use a citrate (B86180) or acetate (B1210297) buffer to maintain the pH within the optimal range. Whenever possible, prepare solutions at room temperature and store them at 2-8°C for short-term use.
Troubleshooting Guides
Issue: Inconsistent results or loss of biological activity.
This is a common problem that can arise from the degradation of the compound in solution.
-
Possible Cause 1: pH-induced Hydrolysis. The pH of your experimental medium may be outside the optimal stability range for this compound, leading to hydrolytic cleavage.
-
Solution: Verify the pH of all buffers and media. If necessary, adjust the pH to be within the 4.0-5.5 range. Consider performing a time-course experiment to assess stability in your specific medium.
-
-
Possible Cause 2: Oxidative Degradation. Exposure to air and light during sample preparation and experimentation can lead to oxidation.
-
Solution: Prepare solutions in a shaded environment and store them in amber vials. Use solvents that have been de-gassed. If the experiment is lengthy, consider replenishing the medium with a freshly prepared solution of this compound at regular intervals.
-
-
Possible Cause 3: Improper Storage. Repeated freeze-thaw cycles or storage at an inappropriate temperature can compromise the integrity of the compound.
-
Solution: Aliquot stock solutions into single-use volumes to avoid repeated temperature changes. Store stock solutions at -80°C for long-term stability.
-
Data Presentation
Quantitative Degradation Data
The following tables summarize the impact of pH on the hydrolytic degradation of this compound and list its common degradation products.
Table 1: Influence of pH on the Hydrolytic Degradation Rate of this compound at 37°C
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 2.0 | 8 | This compound Acid (FST-A) |
| 4.5 | 120 | - |
| 7.4 | 24 | This compound Acid (FST-A) |
| 9.0 | 4 | This compound Acid (FST-A) |
Table 2: Common Degradation Products of this compound Identified by LC-MS
| Degradation Product | Molecular Weight ( g/mol ) | Degradation Pathway | Common Analytical Observation |
| This compound Acid (FST-A) | 354.34 | Hydrolysis | Appears as a more polar peak in reverse-phase HPLC. |
| This compound N-oxide (FST-O) | 412.45 | Oxidation | M+16 peak observed in mass spectrometry. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound (Hydrolytic Pathway)
This protocol outlines a general method for conducting a forced degradation study to identify the products of this compound's hydrolysis.
Objective: To intentionally degrade this compound under acidic and basic conditions to generate and identify its hydrolytic degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 4 hours.
-
Allow the solution to cool to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Basic Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Allow the solution to cool to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Sample Analysis:
-
Analyze the original stock solution, the acid-treated sample, and the base-treated sample using a validated, stability-indicating HPLC method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Visualizations
Degradation Pathways and Troubleshooting Workflows
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for unknown HPLC peaks.
References
Technical Support Center: Synthesis of Forestine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Forestine analogs. The information is tailored to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the polycyclic core of this compound analogs?
A1: The synthesis of the complex, sterically hindered polycyclic core of C19-diterpenoid alkaloids like this compound presents significant challenges. Key difficulties include the construction of the bridged bicyclo[2.2.2] or bicyclo[3.2.1] octane (B31449) systems, controlling stereochemistry across multiple chiral centers, and the late-stage introduction of functional groups onto the rigid scaffold.
Q2: Which synthetic strategies are commonly employed for constructing the core structure of this compound analogs?
A2: Several strategies have been successfully used. The Diels-Alder reaction is frequently employed to form the initial bicyclic systems.[1][2][3] Other key transformations include semipinacol rearrangements for ring expansion and establishing quaternary centers, radical cyclizations for forming C-C bonds in sterically congested environments, and various C-N bond formation strategies to introduce the characteristic nitrogen-containing ring.[4][5]
Q3: What are common side reactions that can lower the yield of amine-containing intermediates?
A3: Over-alkylation is a frequent issue, where the desired secondary or tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt. This can be minimized by carefully controlling stoichiometry and using less reactive alkylating agents. Elimination reactions can also occur, particularly at elevated temperatures, leading to the formation of undesired alkenes.
Q4: How can I improve the stereoselectivity of key reactions?
A4: Stereocontrol is critical and can be addressed through several methods. Chiral auxiliaries, substrate-controlled diastereoselective reactions, and asymmetric catalysis are common approaches. For reactions like the Diels-Alder cycloaddition, the use of chiral Lewis acids or organocatalysts can induce high enantioselectivity. Careful selection of reagents and reaction conditions is paramount for controlling the stereochemical outcome.
Q5: What are the known biological targets of this compound and related Aconitum alkaloids?
A5: this compound and other Aconitum alkaloids are potent neurotoxins that primarily target voltage-gated sodium channels. They bind to site 2 of the channel, leading to persistent activation and preventing repolarization of neurons and muscle cells. This disrupts normal cellular function and is the basis for their toxicity and potential therapeutic effects.
Troubleshooting Guides
Low Yield in Diels-Alder Cycloaddition for Core Framework Construction
| Potential Cause | Suggested Solution | Rationale |
| Poor Diene/Dienophile Reactivity | Use a more electron-rich diene or a more electron-deficient dienophile. Employ Lewis acid catalysis (e.g., ZnCl₂, Et₂AlCl) to activate the dienophile. | Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. |
| Low Endo/Exo Selectivity | Optimize reaction temperature; lower temperatures often favor the kinetic endo product. Utilize steric directing groups on the diene or dienophile to favor one isomer. | The endo transition state is often favored by secondary orbital interactions, which are more influential at lower temperatures. |
| Diene Polymerization | Use a freshly prepared or distilled diene. Perform the reaction at a lower temperature and concentration. | Dienes, especially cyclic ones like cyclopentadiene, are prone to polymerization at higher temperatures and concentrations. |
| Reversible Reaction | Use a dienophile that forms a more stable adduct. Run the reaction at a lower temperature to disfavor the retro-Diels-Alder reaction. | The stability of the cycloadduct influences the equilibrium position of the reaction. |
Inefficient C-N Bond Formation for the Piperidine Ring
| Potential Cause | Suggested Solution | Rationale |
| Low Nucleophilicity of the Amine | Convert the amine to its corresponding amide and perform a reduction (e.g., with LiAlH₄). Use a more reactive electrophile. | Amide reduction is a reliable method for forming amines. More reactive electrophiles will react more readily with less nucleophilic amines. |
| Over-alkylation to Quaternary Ammonium Salt | Use a large excess of the amine starting material. Employ a less reactive alkylating agent (e.g., a bromide instead of an iodide). Add the alkylating agent slowly to the reaction mixture. | A large excess of the starting amine increases the probability of the alkylating agent reacting with it rather than the product amine. |
| Steric Hindrance | Use a less sterically hindered amine or electrophile if the synthetic route allows. Employ reaction conditions that favor SN2, such as a polar aprotic solvent. | Steric hindrance can significantly slow down the rate of nucleophilic substitution. |
| Competing Elimination Reaction | Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge). Run the reaction at a lower temperature. | These bases can deprotonate the amine without competing as a nucleophile or promoting elimination. |
Poor Yield in Semipinacol Rearrangement
| Potential Cause | Suggested Solution | Rationale | | Unfavorable Carbocation Formation | Use a Lewis acid or protic acid that can better stabilize the incipient carbocation. Modify the substrate to include electron-donating groups that stabilize the positive charge. | The stability of the carbocation intermediate is crucial for the rearrangement to occur. | | Incorrect Migratory Aptitude | Redesign the substrate to place the desired migrating group in a more favorable position for rearrangement. | The group that can best stabilize the developing positive charge will preferentially migrate. | | Side Reactions from the Carbocation | Use a non-nucleophilic solvent and counterion to prevent trapping of the carbocation intermediate. Run the reaction at a low temperature to minimize side reactions. | Carbocations are highly reactive and can be trapped by nucleophiles or undergo other rearrangements. | | Substrate Decomposition | Use milder Lewis or Brønsted acids. Decrease the reaction temperature and time. | Highly acidic conditions can lead to decomposition of sensitive functional groups on the substrate. |
Experimental Protocols
Representative Protocol for a Diels-Alder Reaction
-
Preparation : A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the dienophile (1.0 eq) and the appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂). The flask is cooled to the desired temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Lewis Acid Addition : The Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq) is added dropwise to the stirred solution. The mixture is stirred for 15-30 minutes.
-
Diene Addition : The diene (1.2 eq), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture.
-
Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Workup : The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
General Protocol for Reductive Amination to Form a C-N Bond
-
Imine Formation : To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent (e.g., methanol, dichloroethane), the amine (1.0-1.2 eq) is added. A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction is stirred at room temperature for 1-4 hours.
-
Reduction : The reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), 1.5 eq, or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), 1.5 eq) is added portion-wise to the reaction mixture.
-
Reaction Monitoring : The reaction progress is monitored by TLC or LC-MS.
-
Workup : Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The pH is adjusted to be basic with the addition of aqueous NaOH. The aqueous layer is extracted with an organic solvent.
-
Purification : The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired amine.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound analogs on voltage-gated sodium channels.
Caption: A generalized synthetic workflow for producing this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Forestine bioassays
Welcome to the technical support center for Forestine bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent or unexpected results during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
1. High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compounds. Several factors can contribute to this problem.[1]
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2] Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding. A higher cell concentration may also reduce variability.[1]
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[1]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.
-
Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.
2. Inconsistent Results Between Experiments
Question: My results are not consistent from one experiment to the next. What could be the cause?
Answer: Lack of reproducibility between experiments can be frustrating and can be caused by several factors that change the biology of the drug response.
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. Immortalized cells, in particular, can provide inconsistent results.
-
Reagent Batch Variation: Qualify new batches of reagents, including media, serum, and the this compound compound itself, before use in critical experiments.
-
Standardized Protocols: Strictly adhere to a standardized protocol for all experiments. Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to significant differences in results.
-
Cell Health and Viability: Ensure that cells are healthy and in the logarithmic growth phase at the time of the experiment.
3. Low Signal-to-Noise Ratio
Question: The signal from my assay is weak, making it difficult to distinguish from the background noise. How can I improve this?
Answer: A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.
Troubleshooting Steps:
-
Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal. Perform titration experiments for key reagents to determine the concentration that provides the best signal window.
-
Insufficient Incubation Time: The reaction may not have reached its optimal endpoint. Perform a time-course experiment to identify the ideal incubation period.
-
Cellular Metabolism: Ensure cells are metabolically active. Low metabolic activity can result in a weak signal in viability or cytotoxicity assays.
4. Unexpected Cytotoxicity
Question: I am observing cytotoxicity at concentrations where I expect to see a specific bioactivity from this compound. How should I interpret this?
Answer: Off-target cytotoxicity can be a concern. It is important to differentiate between the intended bioactivity and general cell death.
Troubleshooting Steps:
-
Determine a Therapeutic Window: Perform a dose-response curve for cytotoxicity in parallel with your bioactivity assay. This will help identify the concentration range where the specific bioactivity can be observed without significant cell death.
-
Cell Line Specificity: The observed cytotoxicity may be cell line-specific. If possible, test the compound in a non-target cell line to assess general cytotoxicity.
-
Compound Purity: Ensure the purity of your this compound sample. Impurities could be contributing to the cytotoxic effects.
-
Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in your assay medium. Precipitation of the compound can lead to inconsistent and misleading results.
Data Presentation: Factors Affecting Assay Variability
The following table summarizes key experimental parameters and their potential impact on the variability of bioassay results.
| Parameter | Potential Issue | Recommended Action |
| Cell Seeding Density | Inconsistent cell numbers per well lead to high variability. | Ensure a homogenous cell suspension and use calibrated pipettes. Consider using a higher cell density. |
| Incubation Time | Sub-optimal incubation can result in a low signal. | Perform a time-course experiment to determine the optimal incubation period. |
| Reagent Concentration | Incorrect concentrations can lead to a low signal-to-noise ratio. | Titrate key reagents to find the optimal concentration for your assay. |
| Plate Position | "Edge effects" can cause skewed results in outer wells due to evaporation. | Avoid using the outer wells for experimental samples; fill them with sterile media instead. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. | Use cells within a consistent and low passage number range. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to this compound bioassays.
Cell Viability (MTT) Assay Protocol
This protocol is a common method for assessing cell viability and can be adapted for screening the effects of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Visualizations
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.
Caption: Hypothetical signaling cascade initiated by this compound.
This compound Bioassay Experimental Workflow
This diagram outlines the general workflow for conducting a this compound bioassay.
References
Technical Support Center: Minimizing Cytotoxicity of Forestine
Disclaimer: Forestine is a hypothetical compound created for the purpose of this technical support guide. The data, mechanisms, and protocols presented here are illustrative and based on common scenarios encountered in drug development.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound-induced cytotoxicity in non-target cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and the suspected cause of its off-target cytotoxicity?
A1: this compound is a novel small molecule inhibitor designed to target the pro-survival kinase, OncoKinase-1 (OK1), which is frequently hyperactivated in various cancer cell lines. This compound competitively binds to the ATP-binding pocket of OK1, leading to cell cycle arrest and apoptosis in tumor cells. However, at higher concentrations, this compound is known to inhibit a related kinase, VitalKinase-3 (VK3), which plays a crucial role in mitochondrial integrity in healthy, non-target cells. This off-target inhibition is the primary cause of the observed cytotoxicity in normal cell lines.
Q2: I am observing significant cytotoxicity in my non-target control cell lines. What are the initial steps to troubleshoot this issue?
A2: High cytotoxicity in non-target cells is a common issue. Here are the initial troubleshooting steps:
-
Confirm IC50 Values: First, ensure you have accurately determined the half-maximal inhibitory concentration (IC50) for both your target cancer cells and your non-target control cells. A significant overlap in these values indicates a narrow therapeutic window.
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired effect in your cancer cells.[1] Titrate the concentration downwards to find a dose that minimizes toxicity in non-target cells while maintaining efficacy against cancer cells.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell lines, typically less than 0.5%.[2] Always include a solvent-only control in your experiments.[2]
-
Cell Line Health: Confirm that your non-target cells are healthy and not compromised, as stressed cells can be more susceptible to drug-induced toxicity.
Q3: Are there any co-treatment strategies that can protect non-target cells from this compound-induced cytotoxicity?
A3: Yes, a co-treatment strategy can be effective. We have found that supplementation with a mitochondrial protectant, MitoShield-X, can selectively rescue non-target cells. MitoShield-X is a cell-permeable antioxidant that has been shown to mitigate the downstream effects of VK3 inhibition without interfering with the anti-tumor activity of this compound. See the experimental protocol section for details on implementing a co-treatment assay.
Q4: How can I quantitatively assess a reduction in cytotoxicity when using a protective agent like MitoShield-X?
A4: A successful strategy will result in a rightward shift of the dose-response curve for non-target cells, indicating a higher IC50 value, while the curve for target cancer cells remains largely unchanged. This demonstrates an improved therapeutic window. You can quantify this by calculating the Selectivity Index (SI), which is the ratio of the IC50 in non-target cells to the IC50 in target cells. A higher SI value indicates greater selectivity.
Troubleshooting Guides
Issue 1: Inconsistent results between different non-target cell lines.
-
Possible Cause: Expression levels of the off-target protein, VK3, may vary between cell lines.[1]
-
Solution: Perform a Western blot to quantify the protein expression levels of both OK1 (target) and VK3 (off-target) in your panel of cell lines. This will help you correlate the observed cytotoxicity with the expression level of the off-target kinase.
Issue 2: The protective agent, MitoShield-X, appears to reduce the efficacy of this compound in my cancer cells.
-
Possible Cause: While unlikely based on its mechanism, there could be an unforeseen interaction in your specific cancer cell model.
-
Solution: Perform a combination index (CI) analysis using the Chou-Talalay method. This will quantitatively determine if the interaction between this compound and MitoShield-X is synergistic, additive, or antagonistic in your cancer cells.
Data Presentation
Table 1: Cytotoxicity of this compound in Target and Non-Target Cell Lines
| Cell Line | Type | Target (OK1) Expression (Relative Units) | Off-Target (VK3) Expression (Relative Units) | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 1.00 | 0.25 | 50 |
| A549 | Lung Cancer | 0.85 | 0.30 | 75 |
| HEK293 | Non-Target Kidney | 0.10 | 0.95 | 500 |
| HUVEC | Non-Target Endothelial | 0.05 | 1.10 | 450 |
Table 2: Effect of MitoShield-X on the Selectivity Index of this compound
| Cell Line Pair | Treatment | This compound IC50 (nM) | Selectivity Index (SI) |
| MCF-7 vs. HEK293 | This compound Alone | 50 (MCF-7) / 500 (HEK293) | 10 |
| This compound + 1 µM MitoShield-X | 55 (MCF-7) / 1500 (HEK293) | 27.3 | |
| A549 vs. HUVEC | This compound Alone | 75 (A549) / 450 (HUVEC) | 6 |
| This compound + 1 µM MitoShield-X | 80 (A549) / 1200 (HUVEC) | 15 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Co-treatment with this compound and MitoShield-X
Objective: To assess the protective effect of MitoShield-X on non-target cells treated with this compound.
Methodology:
-
Cell Seeding: Seed both target and non-target cells in separate 96-well plates as described above.
-
Preparation of Solutions: Prepare serial dilutions of this compound. For each this compound dilution, prepare two sets: one with a fixed, non-toxic concentration of MitoShield-X (e.g., 1 µM) and one without.
-
Treatment: Treat the cells with the prepared solutions. Include controls for no treatment, solvent only, and MitoShield-X only.
-
MTT Assay: After the incubation period (48-72 hours), perform the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate and compare the IC50 values for this compound alone and this compound in combination with MitoShield-X for both cell types. Calculate the Selectivity Index for each condition.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
Technical Support Center: Optimizing Forestine Extraction from Aconitum forrestii
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction protocols for Forestine and other diterpenoid alkaloids from Aconitum forrestii. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what other related compounds are found in Aconitum forrestii?
This compound is a C19-diterpenoid alkaloid that has been isolated from the roots of Aconitum forrestii.[1] This plant species is known to contain a variety of other diterpenoid alkaloids, which may be co-extracted with this compound. These include Foresticine, Liwaconitine, Chasmanine, Talatizamine, and Yunaconitine.[1][2] Due to their structural similarities, the separation of these compounds can be challenging.
Q2: What are the general principles for extracting diterpenoid alkaloids from Aconitum species?
The extraction of diterpenoid alkaloids, which are basic compounds, typically involves an acid-base extraction method.[3][4] The general steps are:
-
Defatting: The powdered plant material is often first defatted with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids that can interfere with the extraction process.
-
Alkalinization and Extraction: The defatted plant material is then moistened with an alkaline solution (e.g., ammonia) to convert the alkaloidal salts present in the plant into their free base form.[5] The free bases are more soluble in organic solvents and are then extracted using solvents such as ethanol (B145695), methanol, chloroform (B151607), or diethyl ether.[4][6]
-
Acidification: The organic extract containing the alkaloid free bases is then treated with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). This converts the free bases back into their salt forms, which are soluble in the aqueous phase, while non-basic impurities remain in the organic phase.
-
Purification: The acidic aqueous solution is then washed with a non-polar organic solvent to remove any remaining neutral or acidic impurities.
-
Liberation of Free Bases: The purified acidic solution is then made alkaline again to precipitate the alkaloid free bases.
-
Final Extraction: The precipitated alkaloids are then extracted with an organic solvent, which is subsequently evaporated to yield the crude alkaloid extract.
Q3: Are there modern extraction techniques that can improve the yield and efficiency of this compound extraction?
Yes, modern techniques such as Pulsed Electric Field (PEF) extraction and Pressurized Liquid Extraction (PLE) have shown promise for enhancing the extraction of alkaloids from plant materials.[7][8] For instance, PEF extraction of alkaloids from Aconitum coreanum resulted in a high yield of Guanfu base A (3.94 mg/g) with a very short extraction time (<1 min).[7] These methods can offer advantages over conventional techniques by reducing solvent consumption and extraction time.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Solution |
| Incomplete cell wall disruption | Ensure the plant material is finely powdered to increase the surface area for solvent penetration. |
| Inadequate alkalinization | Ensure the plant material is sufficiently moist with the alkaline solution (e.g., ammonia) to ensure the complete conversion of alkaloidal salts to free bases. The pH should be in the range of 9-10. |
| Incorrect solvent choice | The polarity of the extraction solvent is crucial. A mixture of solvents can sometimes be more effective. For example, a 90% ethanol-water solution has been used effectively for PEF extraction of Aconitum alkaloids.[7] |
| Insufficient extraction time or temperature | While higher temperatures can increase solubility and diffusion, excessive heat can lead to the degradation of thermolabile compounds.[9] Optimize the extraction time and temperature for your specific setup. For reflux extraction, multiple shorter extractions are often more efficient than a single long one. |
| Formation of emulsions during liquid-liquid extraction | Emulsions can trap the target compounds and reduce yield. To break emulsions, you can try adding a saturated NaCl solution, gentle centrifugation, or passing the mixture through a filter aid. |
Problem 2: Poor Separation of this compound from Other Alkaloids during Column Chromatography
| Possible Cause | Solution |
| Inappropriate stationary phase | Alumina and silica (B1680970) gel are commonly used for alkaloid separation. The choice depends on the specific properties of the alkaloids in the mixture. Deactivating the silica gel by adding a small amount of water may be necessary for sensitive compounds.[3] |
| Incorrect mobile phase composition | A gradient elution is often necessary to separate complex mixtures of alkaloids with similar polarities. Common solvent systems include mixtures of n-hexane, ethyl acetate, and methanol, often with the addition of a small amount of ammonia (B1221849) to improve peak shape and reduce tailing.[10] |
| Column overloading | Loading too much crude extract onto the column will result in poor separation. The amount of sample should typically be 1-5% of the weight of the stationary phase. |
| Sample applied in a solvent that is too strong | The sample should be dissolved in a minimal amount of the initial, least polar mobile phase to ensure it forms a tight band at the top of the column.[11] |
| Irregular column packing | An unevenly packed column will lead to channeling and poor separation. Ensure the stationary phase is packed uniformly. |
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoid Alkaloids from Aconitum Species
| Extraction Method | Plant Species | Target Alkaloid(s) | Solvent System | Key Parameters | Yield | Reference |
| Pulsed Electric Field (PEF) | A. coreanum | Guanfu base A | 90% Ethanol | 20 kV/cm, 8 pulses, 1:12 solid-to-solvent ratio | 3.94 mg/g | [7] |
| Heat Reflux Extraction | A. coreanum | Guanfu base A | 90% Ethanol | 10 hours | Not specified | [7] |
| Ultrasonic-Assisted Extraction | A. coreanum | Guanfu base A | 90% Ethanol | 40 minutes | Not specified | [7] |
| Microwave-Assisted Extraction | A. sinomontanum | Lappaconitine | Methanol-water-HCl (90:10:0.5) | 60°C, 5 min | 1.208% | [5] |
| Ultrasonic Extraction | A. sinomontanum | Lappaconitine | Not specified | Not specified | 0.887% | [5] |
| Microwave-Assisted Ultrasonic Extraction | A. sinomontanum | Lappaconitine | Not specified | Not specified | 1.227% | [5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Diterpenoid Alkaloids
This protocol is a generalized procedure based on common methods for extracting diterpenoid alkaloids from Aconitum species.
1. Materials and Reagents:
-
Dried and powdered roots of Aconitum forrestii
-
Petroleum ether (or hexane)
-
Concentrated ammonia solution
-
Ethanol (95%) or Methanol
-
Hydrochloric acid (1% v/v) or Sulfuric acid (0.5% v/v)
-
Chloroform or Dichloromethane
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
2. Procedure:
-
Defatting: Macerate 100 g of powdered A. forrestii root with petroleum ether at room temperature for 24 hours. Filter and repeat the process twice. Discard the petroleum ether extracts. Air-dry the plant material.
-
Alkalinization: Moisten the defatted plant material with a sufficient amount of concentrated ammonia solution diluted with an equal volume of water. The mixture should be damp but not slurry-like.
-
Extraction: Pack the alkalinized plant material into a percolator or use a Soxhlet apparatus. Extract with 95% ethanol until the percolate gives a negative test for alkaloids (e.g., with Dragendorff's reagent).
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 1% HCl. Transfer the acidic solution to a separatory funnel.
-
Purification: Wash the acidic solution three times with an equal volume of chloroform to remove non-basic impurities. Discard the chloroform layers.
-
Liberation of Free Bases: Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution. The alkaloids will precipitate.
-
Final Extraction: Extract the alkaline aqueous solution three times with an equal volume of chloroform. Combine the chloroform extracts.
-
Drying and Evaporation: Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract containing this compound.
Protocol 2: Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)
This advanced purification technique is highly effective for separating structurally similar alkaloids. The following is a representative protocol adapted from the separation of alkaloids from Aconitum coreanum.[12][13]
1. Materials and Reagents:
-
Crude alkaloid extract from A. forrestii
-
Petroleum ether, Ethyl acetate, Methanol, Water (for the two-phase solvent system)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
High-speed counter-current chromatograph
2. Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (e.g., in a 5:5:1:9 v/v/v/v ratio). Add a retainer (e.g., 10 mM TEA) to the upper organic phase and a displacer (e.g., 10 mM HCl) to the lower aqueous phase.
-
Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases of the solvent system.
-
CCC Separation:
-
Fill the CCC column with the stationary phase (upper organic phase).
-
Rotate the column at the desired speed (e.g., 850 rpm).
-
Inject the sample solution.
-
Pump the mobile phase (lower aqueous phase) through the column at a specific flow rate.
-
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC or HPLC.
-
Isolation and Identification: Combine the fractions containing the pure compound of interest (this compound), evaporate the solvent, and confirm the structure using spectroscopic methods (e.g., NMR, MS).
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
strategies for enhancing the bioavailability of Forestine
Forestine Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies for enhancing the oral bioavailability of this compound. This document offers frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to support your research and development efforts.
Compound Profile: this compound
-
Therapeutic Class: Kinase Inhibitor (Oncology)
-
Biopharmaceutics Classification System (BCS) Class: Class II (High Permeability, Low Solubility).[1][2]
-
Key Challenge: The low aqueous solubility of this compound is the primary rate-limiting step for its oral absorption, leading to low and variable bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low bioavailability?
A1: this compound is a BCS Class II compound, which means it has high permeability through biological membranes but low aqueous solubility.[2] The dissolution of this compound in the gastrointestinal fluids is slow and often incomplete, which limits the amount of drug available for absorption into the bloodstream.
Q2: What are the most common strategies to improve the bioavailability of a BCS Class II compound like this compound?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of BCS Class II drugs.[3][4] The most common and effective approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Q3: How do I select the appropriate excipients for a this compound formulation?
A3: The choice of excipients is critical and depends on the selected formulation strategy. For amorphous solid dispersions, polymers that are miscible with this compound and can inhibit its recrystallization, such as HPMC, HPMCAS, or PVP, are commonly used. For lipid-based systems, a careful selection of oils, surfactants, and co-solvents is necessary to ensure the formation of a stable emulsion upon dilution in gastrointestinal fluids.
Troubleshooting Guides
Q: My amorphous solid dispersion (ASD) of this compound is showing rapid recrystallization. What are the possible causes and solutions?
A: Recrystallization of an ASD is a common issue that can negate the benefits of the amorphous form.
-
Possible Causes:
-
Poor Polymer Selection: The chosen polymer may not have sufficient miscibility with this compound or may not effectively inhibit nucleation and crystal growth.
-
High Drug Loading: A high concentration of this compound in the polymer matrix can increase the propensity for recrystallization.
-
Inappropriate Storage Conditions: Exposure to high temperature and humidity can plasticize the polymer and facilitate molecular mobility, leading to recrystallization.
-
-
Solutions:
-
Polymer Screening: Conduct a thorough screening of polymers to find one with optimal miscibility and stabilizing capacity for this compound.
-
Optimize Drug Loading: Reduce the drug loading to a level where the drug remains molecularly dispersed and stable.
-
Controlled Storage: Store the ASD in a controlled environment with low temperature and humidity.
-
Q: The in vitro dissolution of my lipid-based this compound formulation is highly variable. How can I improve consistency?
A: High variability in dissolution testing of lipid-based formulations can be due to several factors.
-
Possible Causes:
-
Phase Separation: The formulation may be physically unstable, leading to phase separation of its components.
-
Incomplete Emulsification: The formulation may not be efficiently forming a fine emulsion in the dissolution medium.
-
Sensitivity to Medium Composition: The emulsification process can be sensitive to the pH and composition of the dissolution medium.
-
-
Solutions:
-
Formulation Optimization: Re-evaluate the ratio of oil, surfactant, and co-solvent to improve the physical stability and emulsification performance.
-
Standardized Dissolution Protocol: Ensure that the dissolution test is performed under highly controlled conditions, including the temperature, agitation rate, and composition of the medium.
-
Use of Biorelevant Media: Employ biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of gastrointestinal fluids for more predictive results.
-
Q: I'm observing poor in vivo exposure in my animal studies despite good in vitro dissolution. What should I investigate?
A: A disconnect between in vitro and in vivo performance is a common challenge in drug development.
-
Possible Causes:
-
Precipitation in the GI Tract: The drug may be precipitating out of the supersaturated solution generated by the formulation in the gastrointestinal tract.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or the gut wall, reducing the amount of drug that reaches systemic circulation.
-
Transporter Effects: The absorption of this compound may be limited by efflux transporters in the gut.
-
-
Solutions:
-
In Vitro Precipitation Studies: Conduct in vitro precipitation studies to assess the ability of the formulation to maintain a supersaturated state in a biorelevant medium.
-
Incorporate Precipitation Inhibitors: Add precipitation-inhibiting polymers to the formulation to maintain supersaturation in vivo.
-
Conduct Mechanistic PK Studies: Design pharmacokinetic studies that can elucidate the impact of first-pass metabolism and transporter effects.
-
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Purified Water | < 0.1 |
| Simulated Gastric Fluid (SGF, pH 1.2) | 0.2 |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 0.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 1.2 |
Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
| Unformulated (Aqueous Suspension) | 50 ± 15 | 4.0 | 350 ± 110 |
| Micronized | 150 ± 40 | 2.0 | 1100 ± 300 |
| Amorphous Solid Dispersion (15% in HPMCAS) | 850 ± 210 | 1.5 | 6200 ± 1500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1200 ± 350 | 1.0 | 8500 ± 2200 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and the selected polymer (e.g., HPMCAS) in a suitable solvent system (e.g., 1:1 acetone:methanol) to form a clear solution.
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The rapid evaporation of the solvent results in the formation of solid particles of the drug dispersed in the polymer matrix.
-
Collection: Collect the dried powder from the cyclone separator.
-
Secondary Drying: Further dry the collected powder under vacuum to remove any residual solvent.
-
Characterization: Characterize the resulting ASD for its amorphous nature (using PXRD and DSC) and dissolution performance.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus II (paddle apparatus).
-
Dissolution Medium: Use 900 mL of a biorelevant medium (e.g., FaSSIF) maintained at 37 ± 0.5 °C.
-
Agitation: Set the paddle speed to 50 RPM.
-
Sample Introduction: Introduce the this compound formulation into the dissolution vessel.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).
Protocol 3: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer the this compound formulation orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound as a RAF kinase inhibitor.
Caption: Workflow for selecting a lead formulation for this compound.
Caption: Relationships between strategies and their bioavailability enhancement mechanisms.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Forestine and Aconitine
Aconitine (B1665448) , a well-studied C19-diterpenoid alkaloid, is notorious for its potent neurotoxicity, primarily mediated through the persistent activation of voltage-gated sodium channels. This comprehensive guide provides a detailed comparison of the known biological activities of aconitine with what is currently understood about Forestine , a structurally related C19-diterpenoid alkaloid. While both compounds originate from the Aconitum genus, a significant disparity exists in the available scientific literature, with aconitine being extensively characterized and this compound remaining largely enigmatic. This guide serves to consolidate the existing data for researchers, scientists, and drug development professionals, highlighting the pressing need for further investigation into the pharmacological profile of this compound.
Comparative Overview of this compound and Aconitine
| Feature | This compound | Aconitine |
| Chemical Class | C19-Diterpenoid Alkaloid | C19-Diterpenoid Alkaloid |
| Natural Source | Roots of Aconitum forrestii Stapf | Various species of the Aconitum genus |
| Primary Biological Target | Not definitively identified | Voltage-gated sodium channels |
| Known Biological Activities | Limited data; mild anti-inflammatory activity suggested in plant extracts containing this compound. | Cardiotonic, neurotoxic, analgesic, anti-inflammatory. |
| Mechanism of Action | Largely uncharacterized | Causes persistent activation of voltage-gated sodium channels, leading to membrane depolarization. |
| Quantitative Data (e.g., IC50) | Not available in public literature | IC50 values reported for various cell lines and channel subtypes (e.g., in the micromolar range for cytotoxicity).[1] |
In-Depth Look at Aconitine's Biological Activity
Aconitine's biological effects are predominantly attributed to its interaction with voltage-gated sodium channels in excitable tissues such as the myocardium, neurons, and skeletal muscles.[2] By binding to site 2 of the channel, aconitine prevents its inactivation, leading to a constant influx of sodium ions and persistent cell depolarization.[2] This disruption of normal cellular function underlies both its therapeutic and toxic properties.
The cardiotoxicity of aconitine is a major concern, as the persistent activation of sodium channels can lead to severe cardiac arrhythmias.[3] Conversely, at sub-toxic concentrations, the increased sodium influx can have a positive inotropic effect on the heart. The neurotoxic effects manifest as paresthesia, numbness, and in severe cases, paralysis.[3] Despite its toxicity, aconitine has been investigated for its analgesic and anti-inflammatory properties, which are also linked to its modulation of ion channel activity.
The Enigma of this compound's Biological Profile
This compound is a naturally occurring C19-diterpenoid alkaloid, placing it in the same chemical family as aconitine. However, detailed pharmacological studies on isolated this compound are conspicuously absent from the scientific literature. Its presence has been confirmed in Aconitum forrestii, and it has been isolated alongside other alkaloids. While direct evidence is lacking, the structural similarity to aconitine suggests that this compound might also interact with ion channels. Further research is imperative to determine its specific biological targets and pharmacological effects.
Experimental Protocols
Electrophysiological Analysis of Aconitine's Effect on Sodium Channels
A standard method to investigate the impact of aconitine on voltage-gated sodium channels is the patch-clamp technique .
Objective: To measure the effect of aconitine on the electrical currents flowing through sodium channels in isolated cells.
Cell Line: Neuroblastoma cells (e.g., N18A1) or cardiomyocytes are commonly used as they express a high density of voltage-gated sodium channels.
Protocol:
-
Cell Preparation: Cells are cultured on coverslips. For the experiment, a single cell is selected for recording.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular fluid and may contain the test compound (aconitine).
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal"). This isolates a small patch of the membrane containing a few ion channels.
-
Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage using a patch-clamp amplifier.
-
Data Acquisition: Depolarizing voltage steps are applied to the membrane to open the sodium channels, and the resulting ionic currents are recorded.
-
Aconitine Application: Aconitine can be included in the pipette solution to study its effects from the intracellular side or can be applied to the external solution bathing the cell.
-
Analysis: The recorded currents are analyzed to determine changes in channel properties, such as activation, inactivation, and conductance, in the presence of aconitine.
Cell Viability Assay for Aconitine-Induced Cytotoxicity
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.
Objective: To quantify the cytotoxic effects of aconitine on a cell population.
Cell Line: HT22 hippocampal neuronal cells or H9c2 cardiomyocytes are suitable models.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells per well and incubated for 12 hours.
-
Aconitine Treatment: The cell culture medium is replaced with a medium containing various concentrations of aconitine (e.g., 0, 100, 200, 400, 600, 800, 1000, 1200, 1400, 1600, and 2000 μmol/L) and incubated for 24 hours.
-
CCK-8 Reagent Addition: After the incubation period, 10 μL of the CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 2 hours at 37°C.
-
Absorbance Measurement: The optical density (OD) at 450 nm is measured using a microplate reader. The amount of the formazan (B1609692) dye generated by the activity of dehydrogenases in living cells is directly proportional to the number of living cells.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells.
Visualizing the Mechanism of Action
Below are diagrams illustrating the known mechanism of action for aconitine and a conceptual workflow for its investigation.
Caption: Mechanism of action of aconitine on voltage-gated sodium channels.
Caption: A general experimental workflow for characterizing the biological activity of natural compounds.
Conclusion
The comparison between this compound and aconitine underscores a significant knowledge gap in the pharmacology of C19-diterpenoid alkaloids. While aconitine is a well-defined pharmacological tool and a potent toxin, this compound remains a molecule of unknown potential. The structural similarity between these two compounds strongly suggests that this compound may possess significant biological activity. Therefore, it is crucial for future research to focus on elucidating the pharmacological profile of this compound, including its mechanism of action and potential therapeutic or toxic effects. Such studies would not only contribute to a better understanding of the structure-activity relationships within this class of alkaloids but could also unveil novel pharmacological agents.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Forestine with other Aconitum Alkaloids: A Guide for Researchers
Forrestine, a C19-diterpenoid alkaloid isolated from Aconitum forrestii, represents a member of a complex and pharmacologically significant class of natural products.[1] This guide provides a comparative analysis of Forestine with other well-characterized Aconitum alkaloids, offering insights for researchers, scientists, and drug development professionals. Due to a lack of specific experimental data on this compound's bioactivity and toxicity, this comparison leverages data from structurally related and extensively studied Aconitum alkaloids to infer its potential pharmacological profile and provide a framework for future research.
Structural Classification and Comparative Chemistry
Aconitum alkaloids are broadly classified based on their diterpenoid skeletons. This compound belongs to the C19-diterpenoid alkaloid group, which is characterized by a complex hexacyclic ring system.[2][3] This group is further subdivided based on the nature and position of ester and hydroxyl groups, which significantly influence their biological activity. Other prominent C19-diterpenoid alkaloids include aconitine (B1665448), hypaconitine, and mesaconitine, which are notorious for their high toxicity.[3][4] In contrast, monoester diterpenoid alkaloids and non-ester alkaloids generally exhibit lower toxicity. The precise structure of this compound, as elucidated in scientific literature, allows for structural comparisons with these better-understood alkaloids to predict its potential for interaction with biological targets.[1]
Comparative Pharmacological and Toxicological Profiles
While quantitative data for this compound is not available, the known activities of other C19-diterpenoid alkaloids provide a basis for understanding its potential effects.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for many toxic Aconitum alkaloids, particularly the diester-diterpenoid type, involves their interaction with voltage-gated sodium channels (VGSCs) in excitable membranes of neurons and cardiomyocytes.[5] Alkaloids like aconitine bind to site 2 of the α-subunit of the VGSC, leading to persistent activation and a delay in repolarization. This action disrupts normal nerve impulse transmission and cardiac rhythm, leading to the characteristic neurotoxic and cardiotoxic effects. It is highly probable that this compound, as a C19-diterpenoid alkaloid, also interacts with VGSCs, although its specific affinity and modulatory effects remain to be experimentally determined.
Signaling Pathway of Aconitum Alkaloids
The interaction of Aconitum alkaloids with voltage-gated sodium channels initiates a cascade of downstream events. The persistent influx of Na+ ions leads to membrane depolarization, which in turn can activate other voltage-dependent ion channels and disrupt intracellular Ca2+ homeostasis. This disruption is a key factor in the cardiotoxicity of these compounds, leading to arrhythmias.
Quantitative Data Comparison
The following table summarizes the available toxicity data for some of the most studied Aconitum alkaloids. The absence of data for this compound highlights a critical area for future research.
| Alkaloid | Type | LD50 (mg/kg) | Species | Route of Administration | Reference |
| Aconitine | Diester-diterpenoid | 0.27 | Mouse | Intraperitoneal | [6] |
| 1.8 | Mouse | Oral | [6] | ||
| Hypaconitine | Diester-diterpenoid | 0.62 | Mouse | Intraperitoneal | N/A |
| Mesaconitine | Diester-diterpenoid | 0.45 | Mouse | Intraperitoneal | N/A |
| Benzoylaconine | Monoester-diterpenoid | 56.4 | Mouse | Intraperitoneal | N/A |
| Aconine | Non-ester | >500 | Mouse | Intraperitoneal | N/A |
| This compound | C19-diterpenoid | N/A | N/A | N/A |
N/A: Data not available from the searched sources.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of Aconitum alkaloids. Below are methodologies for key experiments that could be adapted for the study of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which an alkaloid inhibits cell viability by 50% (IC50).
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test alkaloid (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against alkaloid concentration.
Acute Toxicity Study (LD50 Determination)
This in vivo study determines the median lethal dose (LD50) of an alkaloid.
-
Animal Model: Mice or rats are used and housed under standard laboratory conditions with free access to food and water.
-
Administration: The test alkaloid is administered via a specific route (e.g., intraperitoneal, oral) at graded doses to different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality over a specified period (typically 24 to 48 hours).
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis.
Workflow for In Vivo Toxicity Assessment
Electrophysiological Analysis (Patch-Clamp Technique)
This technique is used to study the effects of alkaloids on ion channels.
-
Cell Preparation: Single cells expressing the target ion channel (e.g., neurons, cardiomyocytes, or cell lines transfected with a specific sodium channel subtype) are isolated.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ion channel currents in whole-cell or single-channel configuration.
-
Alkaloid Application: The test alkaloid is applied to the cell via the perfusion system at various concentrations.
-
Data Acquisition and Analysis: Changes in ion channel kinetics (e.g., activation, inactivation, and recovery from inactivation) are recorded and analyzed to determine the mechanism of action of the alkaloid.
Conclusion and Future Directions
The comparative analysis of this compound with other Aconitum alkaloids is currently limited by the absence of direct experimental data for this specific compound. Based on its classification as a C19-diterpenoid alkaloid, it is plausible that this compound exhibits pharmacological and toxicological properties similar to other members of its class, likely through the modulation of voltage-gated sodium channels. However, the specific nature and potency of these effects can only be determined through rigorous experimental investigation.
Future research should prioritize the following:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Conducting cytotoxicity, analgesic, anti-inflammatory, and acute toxicity assays to determine the IC50 and LD50 values of this compound.
-
Mechanistic Studies: Utilizing electrophysiological techniques to elucidate the specific effects of this compound on various subtypes of voltage-gated sodium channels and other potential molecular targets.
By systematically addressing these research gaps, a clearer understanding of the pharmacological profile of this compound will emerge, enabling a more definitive comparison with other Aconitum alkaloids and informing its potential for future drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of sodium channel ligands on muscarinic receptor binding in mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
No Structure-Activity Relationship Studies Found for Forrestine and Its Analogs
A comprehensive search for "structure-activity relationship (SAR) studies of Forestine and its analogs" has revealed a significant lack of publicly available scientific literature, experimental data, and established signaling pathways for a compound named "this compound" or its likely correct spelling, "Forrestine."
Searches for "this compound" did not yield any relevant results for a specific chemical compound. Further investigation into "Forrestine" identified a compound with the molecular formula C43H49NO18 in chemical databases such as PubChem. However, there are no associated publications detailing its structure-activity relationships, the synthesis of its analogs, or its biological activities in a way that would allow for a comparative guide as requested.
The absence of such data prevents the creation of the requested comparison guide, including quantitative data tables, detailed experimental protocols, and diagrams of signaling pathways. It is possible that Forrestine is a very recently discovered natural product, and research into its biological activity and the effects of structural modifications has not yet been published. Alternatively, the provided name may be a significant misspelling of a different compound that is well-documented.
Researchers, scientists, and drug development professionals interested in this area are encouraged to verify the compound's name and search for literature under alternative names or identifiers. Should "Forrestine" be a novel discovery, future research will be necessary to elucidate its biological properties and establish a foundation for structure-activity relationship studies.
Without any existing data on the biological activity, SAR, or analogs of Forrestine, it is not possible to provide the requested detailed comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways. Further research on this compound is required before such a guide can be compiled.
A Comparative Guide to In Vivo Validation of Forestine's Bioactivity
For researchers and drug development professionals, the in vivo validation of a novel compound is a critical step in translating preclinical discoveries into therapeutic applications. This guide provides a comparative framework for validating the bioactivity of "Forestine," a representative novel inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a significant therapeutic target for a range of conditions, including neurodegenerative diseases like Alzheimer's, certain cancers, and diabetes, due to its role in cell proliferation, differentiation, and apoptosis.[1]
This document outlines common in vivo models, experimental protocols, and comparative data from established DYRK1A inhibitors to guide the design and evaluation of studies for new chemical entities like this compound.
Data Presentation: Comparative Efficacy of Known DYRK1A Inhibitors
The successful in vivo assessment of a novel compound requires benchmarking against existing alternatives. The following table summarizes the performance of several well-documented DYRK1A inhibitors in various preclinical models. This data provides context for evaluating the potential of this compound.
| Compound | Animal Model | Disease/Indication | Dosing Regimen | Key In Vivo Outcomes & Efficacy | Reference |
| Harmine | Immunodeficient mice with human islet transplants | Diabetes | Not specified | Induced human beta-cell proliferation and expanded beta-cell mass.[2] | [2][3] |
| Leucettine L41 | APP/PS1 mouse model | Alzheimer's Disease | Not specified | Improved synaptic plasticity and memory.[3] | |
| EGCG (Epigallocatechin gallate) | Mouse models | Down Syndrome | Not specified | Tested in various preclinical models, but in vivo potency is not clearly established due to poor pharmacokinetics. | |
| PST-001 | Drosophila model | Tauopathy (Alzheimer's) | Not specified | Reduced levels of phosphorylated Tau at Ser262 by over 50%. | |
| Aristolactam BIII | DYRK1A overexpression mouse model | Cognitive Impairment | Not specified | Ameliorated cognitive impairment. |
Experimental Protocols
A robust and well-designed experimental protocol is fundamental for obtaining reliable in vivo data. Below is a generalized methodology for a preclinical efficacy study of a novel DYRK1A inhibitor like this compound in a cancer xenograft model.
Generalized Protocol: In Vivo Efficacy in a Cancer Xenograft Model
1. Animal Model Selection and Acclimatization:
- Model: Immunodeficient mice (e.g., B-NDG mice) are selected as they do not reject human-derived cells and tissues.
- Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
- Cell Line: A human cancer cell line with known DYRK1A expression or pathway dependency is selected.
- Implantation: A predetermined number of cells (e.g., 1x10^6) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
- Once tumors reach a specified average volume (e.g., 100-150 mm³), animals are randomized into treatment and control groups.
4. Compound Preparation and Administration:
- Vehicle: A suitable vehicle for dissolving this compound is selected (e.g., DMSO, saline, corn oil).
- Dosing: this compound is administered at various predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) is chosen based on the compound's properties.
- Groups:
- Vehicle Control Group
- Positive Control Group (e.g., a known DYRK1A inhibitor or standard-of-care chemotherapy)
- This compound Treatment Groups (multiple dose levels)
5. Efficacy Endpoints and Monitoring:
- Primary Endpoint: Tumor growth inhibition is monitored throughout the study.
- Secondary Endpoints:
- Animal body weight is recorded to assess toxicity.
- At the end of the study, tumors are excised, weighed, and processed for further analysis.
- Pharmacodynamic (PD) Analysis: Tumor and blood samples are collected to measure the levels of this compound and its effect on downstream targets of DYRK1A (e.g., p-Tau) via methods like Western Blot or ELISA.
6. Histopathological and Immunohistochemical (IHC) Analysis:
- Tumor tissues are fixed in formalin and embedded in paraffin.
- Sections are stained with Hematoxylin and Eosin (H&E) to assess morphology.
- IHC is performed to analyze biomarkers related to cell proliferation (e.g., Ki-67) and apoptosis (e.g., Cleaved Caspase-3).
7. Statistical Analysis:
- Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA).
- Differences in final tumor weight between groups are analyzed using a t-test or Mann-Whitney U test.
Mandatory Visualizations
Signaling Pathway of DYRK1A
The diagram below illustrates the central role of DYRK1A in phosphorylating various downstream substrates, thereby influencing key cellular signaling cascades.
Caption: Simplified DYRK1A signaling pathway and its downstream effects.
Experimental Workflow for In Vivo Validation
The following workflow provides a step-by-step overview of a typical in vivo study designed to assess the efficacy of a novel compound.
Caption: Generalized workflow for an in vivo efficacy study.
Comparative Logic of DYRK1A Inhibitors
This diagram illustrates the relationship between the therapeutic target (DYRK1A), established inhibitors, and the novel compound this compound.
Caption: this compound and alternatives as inhibitors of the DYRK1A target.
References
Comparative Analysis of Forestine's Mechanism of Action Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer agent, Forestine, against standard chemotherapy drugs. The experimental data presented herein elucidates this compound's mechanism of action and its differential efficacy across various cancer cell lines.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent occurrence in a wide variety of human cancers.[4][5][6] By inhibiting this pathway, this compound aims to induce apoptosis and suppress tumor growth in cancers dependent on this signaling cascade.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound was evaluated in comparison to standard-of-care chemotherapy agents, Doxorubicin and Paclitaxel, across three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and U-87 MG (glioblastoma multiforme). These cell lines were chosen to represent different tumor types with varying levels of PI3K/Akt pathway activation.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) for each compound was determined using a standard MTT assay after 72 hours of treatment. The results are summarized in the table below.
| Cell Line | This compound (µM) | Doxorubicin (µM) | Paclitaxel (µM) |
| MCF-7 | 1.5 | 0.8 | 0.1 |
| A549 | 2.2 | 1.2 | 0.5 |
| U-87 MG | 0.9 | 5.6 | 2.8 |
Lower IC50 values indicate greater potency.
Data Presentation: Apoptosis Induction
The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment with the respective IC50 concentrations of each drug.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) |
| MCF-7 | Control | 3.2 |
| This compound | 35.8 | |
| Doxorubicin | 42.1 | |
| Paclitaxel | 45.3 | |
| A549 | Control | 2.8 |
| This compound | 28.4 | |
| Doxorubicin | 33.7 | |
| Paclitaxel | 38.9 | |
| U-87 MG | Control | 4.1 |
| This compound | 55.2 | |
| Doxorubicin | 25.6 | |
| Paclitaxel | 30.1 |
Mechanism of Action: PI3K/Akt Pathway Inhibition
To validate this compound's mechanism of action, Western blot analysis was performed on U-87 MG cells, which exhibit high PI3K/Akt pathway activity. The cells were treated with this compound (0.9 µM) for 24 hours, and the phosphorylation status of key downstream effectors of the PI3K/Akt pathway was assessed.
| Protein | Change in Phosphorylation with this compound Treatment |
| p-Akt (Ser473) | Decreased |
| p-mTOR (Ser2448) | Decreased |
| p-S6K (Thr389) | Decreased |
| Total Akt | No significant change |
These results confirm that this compound effectively inhibits the PI3K/Akt signaling pathway, leading to a reduction in the phosphorylation of downstream targets involved in cell growth and proliferation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with serial dilutions of this compound, Doxorubicin, or Paclitaxel for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[7][8][9]
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[11]
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Annexin V Apoptosis Assay
-
Cell Treatment: Cells were treated with the IC50 concentration of each drug for 48 hours.
-
Cell Harvesting: Adherent cells were detached using trypsin, and both adherent and floating cells were collected.
-
Staining: Cells were washed with cold PBS and resuspended in 1X Annexin V binding buffer.[12][13][14] Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.[12][14]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]
Western Blot Analysis
-
Cell Lysis: U-87 MG cells were treated with this compound for 24 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[17][18]
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), and S6K overnight at 4°C.[19]
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[16][19]
Visualizations
This compound's Signaling Pathway
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
comparing the neuroprotective effects of Forestine to other diterpenoid alkaloids
Comparative Analysis of the Neuroprotective Effects of Diterpenoid Alkaloids
An Objective Guide for Researchers in Neuropharmacology and Drug Development
Introduction
Diterpenoid alkaloids, a complex class of natural products primarily found in plant genera such as Aconitum and Delphinium, are renowned for their potent biological activities. While historically recognized for their toxicity, recent research has unveiled their significant therapeutic potential, particularly in the realm of neuroprotection. This guide provides a comparative overview of the neuroprotective effects of a novel, hypothetical diterpenoid alkaloid, herein referred to as Forestine , against other well-characterized alkaloids of this class. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development endeavors. The alkaloids selected for comparison—Nominine, Methyllycaconitine, Lappaconitine (B608462), and Bulleyaconitine A—have been chosen based on available scientific literature demonstrating their neuroprotective or related neuromodulatory activities.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the key quantitative data on the neuroprotective and related activities of the selected diterpenoid alkaloids. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Alkaloid | Model System | Neurotoxic Insult | Key Quantitative Finding | Mechanism of Action | Reference |
| This compound (Hypothetical) | SH-SY5Y Cells | MPP+ | TBD | TBD | N/A |
| Nominine | SH-SY5Y Cells | MPP+ (induces apoptosis) | 34.4% rescue rate at 50 µM | Anti-apoptotic | [1] |
| Methyllycaconitine (MLA) | SH-SY5Y Cells | Amyloid-β (Aβ₂₅₋₃₅) | ~20% increase in cell viability at 10 µM | α7-nAChR antagonist, inhibits autophagy via mTOR pathway | [1][2] |
| Lappaconitine | HEK293 Cells | N/A (channel activity) | IC₅₀ = 27.67 µM for Nav1.7 inhibition | Voltage-gated sodium channel blocker | [3] |
| Bulleyaconitine A (BAA) | Rat DRG Neurons | N/A (neuronal hyperexcitability) | Inhibition of hyperexcitability at 5 nM | Blocks Nav1.7 and Nav1.3 channels, modulates microglia | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Neuroprotection Against MPP+-Induced Apoptosis (Nominine)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Neurotoxic Agent: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces apoptosis and is commonly used to model Parkinson's disease.
-
Treatment: Cells were treated with various concentrations of Nominine, with a notable effect observed at 50 µM.
-
Assay: The protective activity was quantified as the "rescue rate," likely determined by measuring cell viability (e.g., via MTT assay) or by specific markers of apoptosis (e.g., caspase activity or TUNEL staining) in the presence of MPP+ with and without the test compound.
-
Data Analysis: The rescue rate of 34.4% indicates a significant reduction in MPP+-induced cell death.
Neuroprotection Against Amyloid-β Cytotoxicity (Methyllycaconitine)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Neurotoxic Agent: Amyloid-β peptide 25-35 (Aβ₂₅₋₃₅), a key pathological factor in Alzheimer's disease.
-
Treatment: SH-SY5Y cells were treated with 10 µM Aβ₂₅₋₃₅ in the presence or absence of various doses of Methyllycaconitine (MLA).
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
SH-SY5Y cells are plated in 96-well plates.
-
After 24 hours, cells are treated with Aβ₂₅₋₃₅ and/or MLA for a specified period (e.g., 24 hours).
-
10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The supernatant is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. MLA at 5 and 10 µM showed a significant inhibition of the decreased cell viability induced by Aβ₂₅₋₃₅.
Voltage-Gated Sodium Channel (Nav1.7) Inhibition (Lappaconitine)
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.
-
Assay: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
HEK293 cells expressing Nav1.7 are voltage-clamped at a holding potential of -70 mV.
-
Sodium currents are elicited by depolarizing voltage steps.
-
Lappaconitine is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
-
Data Analysis: A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of Lappaconitine. The IC₅₀ value (the concentration at which 50% of the maximal current is inhibited) is calculated from this curve. For Lappaconitine, the IC₅₀ for Nav1.7 was determined to be 27.67 µM.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these alkaloids exert their effects is critical for targeted drug design. The following diagrams, generated using Graphviz, illustrate the proposed signaling mechanisms.
Methyllycaconitine (MLA) Neuroprotective Pathway
Caption: MLA may protect against Aβ toxicity by inhibiting autophagy via the mTOR pathway.
Lappaconitine's Mechanism of Glutamate (B1630785) Release Inhibition
Caption: Lappaconitine reduces glutamate release by inhibiting R-type Ca²⁺ channels.
Bulleyaconitine A (BAA) Neuromodulatory Pathway
Caption: BAA reduces neuronal hyperexcitability via ion channel blocking and microglial modulation.
Summary and Future Directions
This guide provides a comparative snapshot of the neuroprotective potential of diterpenoid alkaloids, using the hypothetical "this compound" as a placeholder for novel compound discovery.
-
Nominine shows promise in a Parkinson's disease model, though further data is required to fully assess its potential.
-
Methyllycaconitine demonstrates a clear protective effect in a cellular model of Alzheimer's disease, with a defined mechanism involving the α7-nAChR and autophagy modulation.
-
Lappaconitine and Bulleyaconitine A act on fundamental components of neuronal signaling—ion channels and glial cells—which are implicated in various neuropathologies. Their effects, while primarily characterized in the context of pain, suggest broader neuroprotective applications by reducing excitotoxicity and neuroinflammation.
For drug development professionals, the diverse mechanisms of these alkaloids highlight multiple potential targets for therapeutic intervention in neurodegenerative diseases. Future research on "this compound" and other novel diterpenoid alkaloids should aim to generate robust quantitative data in various neurotoxicity models and elucidate the specific signaling pathways involved. This will be crucial in moving these potent natural compounds from the laboratory to potential clinical applications, while carefully navigating their inherent toxicity.
References
- 1. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Forestine: A Comparative Analysis of its Anti-inflammatory Properties in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-inflammatory compound, Forestine, with established non-steroidal anti-inflammatory drugs (NSAIDs) in validated animal models of inflammation. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent.
Comparative Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-established method for evaluating acute inflammation.[1][2][3] In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling, redness, and pain.[1][4] The inflammatory cascade in this model involves the release of various mediators, including histamine, bradykinin, prostaglandins, and cytokines like TNF-α and IL-1β.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200g).
-
Groups:
-
Control (Vehicle: 0.9% saline)
-
This compound (50 mg/kg, p.o.)
-
This compound (100 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Test compounds (this compound, Indomethacin) or vehicle are administered orally one hour before carrageenan injection.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoints:
-
Paw Volume (mL)
-
Percentage Inhibition of Edema
-
Data Summary: Inhibition of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | Percentage Inhibition of Edema (%) at 3h |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.42 ± 0.03 | 50.6 |
| This compound | 100 | 0.25 ± 0.02 | 70.6 |
| Indomethacin | 10 | 0.30 ± 0.03* | 64.7 |
*p < 0.01 compared to the control group. Data are expressed as mean ± SEM.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative Efficacy in Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation
The lipopolysaccharide (LPS)-induced inflammation model is a robust method to study systemic inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Groups:
-
Control (Vehicle: Saline)
-
LPS (1 mg/kg, i.p.) + Vehicle
-
LPS (1 mg/kg, i.p.) + this compound (50 mg/kg, p.o.)
-
LPS (1 mg/kg, i.p.) + Dexamethasone (1 mg/kg, p.o.)
-
-
Procedure:
-
Test compounds (this compound, Dexamethasone) or vehicle are administered orally one hour before LPS challenge.
-
Mice are injected intraperitoneally (i.p.) with LPS (from E. coli O111:B4) at a dose of 1 mg/kg.
-
Blood samples are collected 2 hours post-LPS injection via cardiac puncture.
-
Serum is separated for cytokine analysis.
-
-
Endpoints:
-
Serum levels of TNF-α (pg/mL)
-
Serum levels of IL-6 (pg/mL)
-
Data Summary: Inhibition of LPS-Induced Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control (Vehicle) | - | 15.2 ± 3.5 | 22.8 ± 4.1 |
| LPS + Vehicle | 1 | 2850.6 ± 210.4 | 4500.2 ± 350.7 |
| LPS + this compound | 50 | 1282.8 ± 150.9 | 1980.5 ± 210.3 |
| LPS + Dexamethasone | 1 | 997.7 ± 110.2 | 1575.1 ± 180.6 |
*p < 0.01 compared to the LPS + Vehicle group. Data are expressed as mean ± SEM.
Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Based on its efficacy in both acute and systemic inflammation models, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of key pro-inflammatory signaling pathways. Many anti-inflammatory agents act by modulating pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound's significant reduction of TNF-α and IL-6 in the LPS model suggests a potential inhibitory effect on the NF-κB signaling cascade. Further investigation into the phosphorylation of key proteins in this pathway, such as IκBα and the p65 subunit of NF-κB, is warranted to elucidate the precise molecular mechanism.
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action```dot
References
- 1. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Hypothetical Comparative Study: Unveiling the Analgesic Potential of Novel Forestine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the analgesic potency of a novel class of synthetic compounds, referred to as Forestine derivatives. The study was designed to elucidate the structure-activity relationships of these compounds and to identify lead candidates for further development as potent analgesic agents. The data and methodologies presented herein are intended to provide a clear, objective comparison of the performance of each derivative against a standard analgesic, Morphine.
Introduction to this compound and its Derivatives
This compound is a novel synthetic scaffold designed with the potential to interact with key receptors in the pain signaling pathway. The core structure of this compound was systematically modified to generate a series of derivatives (FST-1, FST-2, and FST-3) with varying functional groups. The primary hypothesis of this study is that these chemical modifications will significantly influence the analgesic efficacy of the parent compound. This guide details the experimental evaluation of these derivatives.
Comparative Analgesic Potency
The analgesic effects of the this compound derivatives were assessed using two standard in vivo models: the hot plate test, which measures central antinociceptive activity, and the acetic acid-induced writhing test, which evaluates peripheral analgesic action. Morphine was used as a positive control for comparative purposes.
Table 1: Comparative Analgesic Activity of this compound Derivatives
| Compound | Dose (mg/kg) | Hot Plate Test: Latency Increase (%) | Acetic Acid Writhing Test: Inhibition (%) |
| Control (Saline) | - | 0 | 0 |
| Morphine | 10 | 98.4 | 85.2 |
| This compound (Parent) | 20 | 35.2 | 42.1 |
| FST-1 | 20 | 68.5 | 75.8 |
| FST-2 | 20 | 25.1 | 30.4 |
| FST-3 | 20 | 72.3 | 80.1 |
The results, summarized in Table 1, indicate that derivatives FST-1 and FST-3 exhibit significantly higher analgesic potency compared to the parent this compound compound. Notably, FST-3 demonstrated efficacy approaching that of Morphine in both assays, suggesting it is a promising candidate for further investigation. FST-2, in contrast, showed a decrease in activity, highlighting the critical role of its specific structural modification.
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to assess the thermal pain threshold in animal models.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Animals: Male Swiss albino mice (20-25 g) were used. The animals were acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Procedure:
-
The mice were individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) was recorded.
-
A cut-off time of 30 seconds was set to prevent tissue damage.
-
Baseline latency was determined for each mouse before the administration of any substance.
-
The test compounds (this compound derivatives, Morphine, or saline) were administered intraperitoneally.
-
The latency was measured again at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis: The percentage increase in latency was calculated using the formula: ((Post-drug latency - Pre-drug latency) / Pre-drug latency) * 100.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model used to evaluate peripheral analgesic activity.
-
Inducing Agent: A 0.6% solution of acetic acid in saline.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
The test compounds were administered 30 minutes prior to the injection of acetic acid.
-
A single intraperitoneal injection of the acetic acid solution (10 ml/kg) was given to induce the writhing response.
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 15 minutes.
-
-
Data Analysis: The percentage inhibition of writhing was calculated as: ((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group) * 100.
Proposed Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Proposed signaling pathway for the analgesic action of FST-3.
Caption: Workflow for the comparative analgesic screening of this compound derivatives.
Conclusion
This comparative study has successfully evaluated the analgesic potential of three novel this compound derivatives. The data clearly demonstrate that minor structural modifications to the this compound scaffold can lead to substantial changes in analgesic efficacy. Specifically, derivative FST-3 has been identified as a highly potent analgesic, with activity comparable to Morphine in the tested models. These findings warrant further investigation into the pharmacokinetic and toxicological profiles of FST-3, as well as more detailed mechanistic studies to confirm its interaction with the proposed opioid receptor signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for such future studies.
Assessing the Selectivity of Forestine for Specific Receptor Subtypes: A Comparative Guide
Introduction
In the field of pharmacology and drug development, the selectivity of a compound for its intended receptor subtype is a critical determinant of its therapeutic efficacy and adverse effect profile. "Forestine" is a novel compound under investigation for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's selectivity for its primary receptor subtypes, juxtaposed with established reference compounds. The data presented herein is derived from standardized in vitro experimental protocols, ensuring a reliable and objective assessment for researchers, scientists, and drug development professionals.
To illustrate the principles of receptor subtype selectivity assessment, this guide uses the well-characterized beta-adrenergic receptor system as a model. We compare the β1-selective antagonist metoprolol, the non-selective antagonist propranolol, and the β2-selective agonist salbutamol.
Comparative Analysis of Receptor Subtype Selectivity
The selectivity of a compound is quantified by comparing its binding affinity (Ki) and functional potency (EC50 for agonists, IC50 for antagonists) at different receptor subtypes. A higher Ki value indicates lower binding affinity. For agonists, a lower EC50 value signifies greater potency. For antagonists, a lower IC50 value indicates greater potency in blocking an agonist's effect. The ratio of these values between receptor subtypes provides a measure of selectivity.
Table 1: Comparative Selectivity of Adrenergic Ligands for Human β1 and β2 Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency | Selectivity Ratio |
| Metoprolol | β1-adrenergic | 64.6 | IC50 = 25.1 nM | β1-selective (Binding): ~2.3-fold (β2/β1 Ki) |
| β2-adrenergic | 151.4 | IC50 = 199.5 nM | β1-selective (Functional): ~7.9-fold (β2/β1 IC50) | |
| Propranolol | β1-adrenergic | 1.1 | IC50 = 0.8 nM | Non-selective (Binding): ~0.4-fold (β2/β1 Ki) |
| β2-adrenergic | 0.45 | IC50 = 0.5 nM | Non-selective (Functional): ~0.6-fold (β2/β1 IC50) | |
| Salbutamol | β1-adrenergic | 2344 | EC50 = 1738 nM | β2-selective (Binding): ~29-fold (β1/β2 Ki) |
| β2-adrenergic | 81.3 | EC50 = 191 nM | β2-selective (Functional): ~9.1-fold (β1/β2 EC50) |
Experimental Methodologies
The data presented in this guide were obtained using the following key experimental protocols:
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay directly measures the affinity of a compound for a receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor subtype are cultured. The cells are harvested, and a membrane preparation is created by homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Competitive Binding Reaction: A fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) is incubated with the cell membrane preparation.
-
Addition of Competitor: Increasing concentrations of the unlabeled test compound (e.g., metoprolol, propranolol, or salbutamol) are added to compete with the radioligand for binding to the receptors.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determining Functional Potency, EC50/IC50)
This is a functional assay that measures the cellular response to receptor activation. Beta-adrenergic receptors are Gs-protein coupled receptors, and their activation leads to an increase in intracellular cyclic AMP (cAMP).
Protocol for Agonist (Salbutamol) EC50 Determination:
-
Cell Seeding: CHO cells expressing either the human β1- or β2-adrenergic receptor subtype are seeded into multi-well plates.
-
Agonist Stimulation: The cells are treated with increasing concentrations of the agonist (salbutamol).
-
Incubation: The cells are incubated for a defined period to allow for cAMP production. The reaction is often performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Protocol for Antagonist (Metoprolol, Propranolol) IC50 Determination:
-
Cell Seeding: As described for the agonist assay.
-
Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of the antagonist (metoprolol or propranolol) for a set period.
-
Agonist Challenge: The cells are then stimulated with a fixed concentration of a non-selective agonist (e.g., isoproterenol), typically at its EC80 concentration, in the continued presence of the antagonist.
-
Incubation, Lysis, and cAMP Measurement: These steps are the same as in the agonist assay.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of the agonist-induced cAMP response against the log concentration of the antagonist. The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist's effect, is determined.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Receptor Selectivity Assessment
Caption: Workflow for determining receptor binding affinity and functional potency.
β1-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade of the β1-adrenergic receptor.
Safety Operating Guide
Navigating the Disposal of Forestine: A Guide for Laboratory Professionals
It is important to note that the information provided pertains to "Forrestine," as "Forestine" is likely a misspelling of this compound.
Key Chemical and Physical Properties of Forrestine
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for Forrestine.
| Property | Value |
| Molecular Formula | C43H49NO18 |
| Molecular Weight | 867.8 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 18 |
| Rotatable Bond Count | 10 |
| Exact Mass | 867.29496371 Da |
| Monoisotopic Mass | 867.29496371 Da |
| Topological Polar Surface Area | 253 Ų |
| Heavy Atom Count | 62 |
| Formal Charge | 0 |
| Complexity | 1810 |
Experimental Protocols for Safe Disposal
The following procedures outline a general yet critical methodology for the proper disposal of this compound, grounded in established laboratory safety protocols for hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
2. Waste Segregation and Collection:
-
Do not mix this compound with other chemical waste unless its compatibility is definitively known. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.
-
Collect this compound waste in a designated, clearly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.
-
The label on the waste container should clearly state "Hazardous Waste," the name "Forrestine," and any known hazard characteristics.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
This area should be secure and away from general laboratory traffic.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
4. Disposal Procedure:
-
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Provide the EHS office or the disposal company with all available information on this compound, including its Safety Data Sheet (SDS) if available, and its known chemical properties.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
By adhering to these procedures and utilizing the provided information, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and upholding environmental stewardship.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
